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Core Science & Biosynthesis

Foundational

Physical and chemical properties of 5-methoxy-1H-indole-2-carbonitrile

Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-1H-indole-2-carbonitrile Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-1H-indole-2-carbonitrile

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutics. Within this chemical space, 5-methoxy-1H-indole-2-carbonitrile (CAS: 101681-81-6) emerges as a highly versatile building block[1]. The presence of the electron-donating 5-methoxy group coupled with the electron-withdrawing 2-cyano moiety creates a unique push-pull electronic system. This technical guide provides an in-depth analysis of its physicochemical properties, structural functionalization pathways, and step-by-step synthetic methodologies, specifically tailored for drug development professionals targeting complex polycyclic systems and selective receptor antagonists[2][3].

Physicochemical & Spectroscopic Profiling

To ensure experimental reproducibility and structural integrity, precise baseline metrics must be established. The cyano group at the C2 position significantly influences the compound's dipole moment and crystalline packing, resulting in a stable solid at room temperature[4].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 101681-81-6Primary identifier for regulatory and procurement tracking[1].
Molecular Formula C10H8N2ODefines the mass baseline for mass spectrometry (MS) validation[1].
Molecular Weight 172.19 g/mol Critical for stoichiometric calculations in cross-coupling[1].
Physical State White to yellow solidColor variation depends on trace oxidation; white indicates high purity[2][4].
Melting Point 146–147 °CSharp melting point serves as a rapid, first-line purity validation[4].
Table 2: Diagnostic NMR Spectroscopic Signatures (CDCl3)

Validation of the synthesized or procured compound relies heavily on its nuclear magnetic resonance (NMR) fingerprint. The data below serves as a definitive reference[2][4].

Resonance TypeShift (δ, ppm)Multiplicity & IntegrationAssignment
1H NMR 8.53s, 1HIndole N-H (Highly dependent on solvent hydrogen bonding)
1H NMR 7.34 – 7.28m, 1HC7-H (Aromatic)
1H NMR 7.11d, J = 1.0 Hz, 1HC3-H (Diagnostic for unsubstituted C3 position)
1H NMR 3.85s, 3H-OCH3 (Methoxy protons)
13C NMR 155.4CquatC5 (Attached to methoxy group)
13C NMR 114.2Cquat-C≡N (Cyano carbon)
13C NMR 55.7CH3Methoxy carbon

Chemical Reactivity & Downstream Functionalization

The synthetic utility of 5-methoxy-1H-indole-2-carbonitrile lies in its orthogonal reactivity. The N-H bond is weakly acidic, allowing for facile N-alkylation or N-arylation under basic conditions. Concurrently, the C3 position is highly nucleophilic due to the electron-donating effect of the indole nitrogen (and the 5-methoxy group), making it susceptible to electrophilic halogenation (e.g., iodination)[2].

Once halogenated at C3, the molecule becomes an ideal substrate for late-stage transition-metal-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Heck), enabling the rapid generation of structural diversity[5].

Reactivity Core 5-Methoxy-1H-indole- 2-carbonitrile N_Alkylation N-Alkylation (e.g., Benzylation) Core->N_Alkylation Base (NaH), R-X C3_Halogenation C3-Halogenation (e.g., Iodination) Core->C3_Halogenation NIS or I2 Cyano_Addition Cyano Addition (Tetrazoles/Amides) Core->Cyano_Addition Nucleophilic Attack Cross_Coupling Cross-Coupling (Suzuki, Sonogashira) C3_Halogenation->Cross_Coupling Pd-Catalyst, R-B(OH)2

Figure 1: Core functionalization pathways of 5-methoxy-1H-indole-2-carbonitrile.

Validated Experimental Protocols

As a Senior Application Scientist, I mandate that protocols are not merely lists of instructions, but self-validating systems. Below are two distinct, field-proven methodologies for accessing the 2-cyanoindole core.

Protocol A: Palladium-Catalyzed Synthesis (Fang-Lautens Method)

This modern approach utilizes a migratory insertion strategy to construct the indole core directly from 2-gem-dihalovinylanilines[6].

  • Causality of Design : Palladium catalysis is chosen because it facilitates the oxidative addition into the challenging carbon-halogen bond of the vinyl halide. The subsequent intramolecular cyclization is thermodynamically driven by the aromatization of the indole core[6].

  • Step-by-Step Procedure :

    • Preparation : In a flame-dried Schlenk tube under argon, charge the substituted 2-(2,2-dibromovinyl)aniline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a suitable base (e.g., Et3N or K2CO3, 2.0 equiv)[4][6].

    • Solvent Addition : Add anhydrous toluene or DMF. Rationale: Non-polar or polar aprotic solvents stabilize the Pd-intermediate and prevent premature quenching.

    • Heating : Stir the reaction mixture at 90–110 °C for 12–16 hours.

    • Self-Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting aniline (UV active, lower Rf) and the appearance of a highly fluorescent blue/green spot under 254 nm UV indicates successful cyclization.

    • Purification : Quench with water, extract with EtOAc, and purify via flash column chromatography using hexanes–EtOAc–NEt3 (17:2:1, v:v:v) to isolate the white solid[4].

Protocol B: Dehydration of 5-Methoxy-1H-indole-2-carboxamide

For laboratories lacking specialized Pd-catalysts, the classical dehydration of an indole-2-carboxamide remains a highly robust, scalable alternative[5].

  • Causality of Design : Phosphorus oxychloride (POCl3) is utilized as the dehydrating agent. Its high electrophilicity allows it to rapidly attack the carboxamide oxygen, forming a Vilsmeier-type intermediate that undergoes E2 elimination to yield the nitrile[5].

  • Step-by-Step Procedure :

    • Amidation : Convert 5-methoxy-1H-indole-2-carboxylic acid to the acid chloride using SOCl2 (1.2 equiv) and catalytic DMF in dry CHCl3 (reflux, 24 h). React the crude acid chloride with 25% aqueous NH3 at room temperature for 2 hours to yield the carboxamide[5].

    • Dehydration : Suspend the carboxamide (1.0 equiv) in dry CHCl3. Add POCl3 (4.0 equiv) dropwise at 0 °C. Rationale: The large excess of POCl3 drives the equilibrium forward, while the low initial temperature controls the exothermic Vilsmeier intermediate formation.

    • Reflux : Heat the mixture to reflux for 3 hours[5].

    • Self-Validation Checkpoint : Analyze an aliquot via LC-MS. The mass should shift exactly from [M+H]+ 191.0 (carboxamide) to [M+H]+ 173.0 (nitrile).

    • Workup : Carefully pour the mixture over crushed ice to quench unreacted POCl3. Neutralize with saturated NaHCO3 and extract with dichloromethane.

Therapeutic Applications: Bradykinin B1 Receptor Antagonism

Beyond its role as a synthetic intermediate, the 5-methoxy-1H-indole-2-carbonitrile scaffold is directly implicated in the development of selective Bradykinin B1 receptor antagonists [3].

While the Bradykinin B2 receptor is constitutively expressed and handles normal physiological homeostasis, the B1 receptor is strictly inducible—upregulated only during tissue injury, severe inflammation, and cancer metastasis[3]. By utilizing the 2-cyanoindole core to build competitive antagonists, drug developers can selectively target pathological pain and edema without disrupting baseline physiological functions[3].

B1R_Pathway Tissue_Injury Tissue Injury / Inflammation Kininogen Kininogen Tissue_Injury->Kininogen Protease Activation Des_Arg_KD des-Arg9-Bradykinin (B1R Agonist) Kininogen->Des_Arg_KD Enzymatic Cleavage B1_Receptor Bradykinin B1 Receptor (Upregulated) Des_Arg_KD->B1_Receptor Receptor Activation Pain_Inflammation Pain & Edema B1_Receptor->Pain_Inflammation Intracellular Signaling Antagonist Indole-2-carbonitrile Derivative Antagonist->B1_Receptor Competitive Inhibition

Figure 2: Mechanism of action for indole-based Bradykinin B1 receptor antagonists.

Handling, Stability, and Storage

To maintain the trustworthiness of downstream assays, the physical integrity of 5-methoxy-1H-indole-2-carbonitrile must be preserved.

  • Storage : Store at 0–4 °C in a desiccator. The electron-rich nature of the 5-methoxyindole ring makes it mildly susceptible to photo-oxidation over prolonged periods.

  • Handling : Handle under a fume hood. While indoles are generally stable, the cyano group can undergo slow hydrolysis to the corresponding carboxylic acid if exposed to strong aqueous acids or bases over time.

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Exploratory

5-Methoxy-1H-indole-2-carbonitrile: Mechanistic Profiling and Pharmacophore Progression In Vitro

Executive Summary In modern medicinal chemistry, 5-methoxy-1H-indole-2-carbonitrile (CAS: 101681-81-6) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged structural scaffold and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 5-methoxy-1H-indole-2-carbonitrile (CAS: 101681-81-6) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged structural scaffold and pharmacophore precursor. The combination of a rigid indole core, an electron-donating 5-methoxy group, and a sterically compact, hydrogen-bonding 2-cyano group allows this molecule to achieve exceptional target residence times and exquisite receptor selectivity.

This technical guide dissects the in vitro mechanism of action of the 5-methoxy-2-cyanoindole scaffold, focusing on its dual utility: driving tight-binding enzyme inhibition via water displacement, and enabling selective allosteric receptor antagonism.

The 2-Cyanoindole Core as a Privileged Pharmacophore

The biological efficacy of 5-methoxy-1H-indole-2-carbonitrile is rooted in its unique physicochemical properties. The 2-cyanoindole scaffold is a highly versatile building block in medicinal chemistry . When interacting with biological targets in vitro, the molecule leverages two distinct mechanistic anchors:

  • The 2-Cyano Group: Acts as a strong hydrogen bond acceptor and a highly directional steric probe. Because of its linear geometry and small van der Waals radius, the cyano group can penetrate deep, narrow binding pockets that exclude larger functional groups.

  • The 5-Methoxy Group: Modulates the lipophilicity of the indole core and acts as a vector for hydrophobic sub-pocket anchoring. It provides critical van der Waals contacts that differentiate binding between closely related receptor subtypes.

BindingMechanism A 5-Methoxy-2-cyanoindole Pharmacophore B Target Pocket Entry (Enzyme or Receptor) A->B C Water Displacement by Cyano Group B->C D Hydrophobic Anchoring by 5-Methoxy Group B->D E Extended Residence Time (Tight-Binding) C->E D->E

Fig 1. Dual-action binding mechanism of the 5-methoxy-2-cyanoindole scaffold.

In Vitro Mechanism of Action I: Tight-Binding Enzyme Inhibition

Recent structural biology breakthroughs have demonstrated that transitioning from standard heterocyclic scaffolds (like indazoles) to a 2-cyanoindole scaffold fundamentally alters the modality of inhibitor-target interactions .

The Cyano-Water Displacement Paradigm

When tested against targets such as Mycobacterial lipoamide dehydrogenase (Lpd), the 2-cyanoindole core acts as a tight-binding inhibitor. Cryo-electron microscopy (Cryo-EM) reveals the exact causality behind this efficacy: the cyano group at the 2-position physically displaces a buried, high-energy water molecule deep within the binding channel.

This displacement results in a massive entropic gain. By replacing the water molecule, the cyano group establishes a direct, induced-fit hydrogen-bonding network with internal residues (e.g., Asn382 and Asn463 in Lpd). Consequently, the dissociation rate ( koff​ ) of the molecule plummets. The resulting hours-long on-target residence time ( τ ) is the primary driver of sustained in vitro antibacterial activity, even when bulk drug concentrations in the assay medium are depleted.

In Vitro Mechanism of Action II: Selective Receptor Antagonism

Beyond enzyme inhibition, 5-methoxy-1H-indole-2-carbonitrile is the direct precursor to indole-2-carboxamidines, which are potent, selective antagonists of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor .

Allosteric Modulation via the 5-Methoxy Vector

The NMDA receptor contains multiple subunits (NR2A, NR2B, etc.). Achieving selectivity for NR2B is critical for neuroprotection without the dissociative side effects associated with pore-blocking NMDA antagonists.

The 5-methoxy-2-cyanoindole scaffold achieves this by binding to the N-terminal domain allosteric site. The causality of this selectivity lies in the 5-methoxy group, which perfectly occupies a lipophilic pocket unique to the NR2B subunit. Meanwhile, the 2-position (often converted from a carbonitrile to an amidine for optimal physiological pKa) forms a critical salt bridge with acidic residues (such as Glu236) in the receptor pocket.

Quantitative Data: Kinetic and Affinity Profiling

To illustrate the mechanistic superiority of the 5-methoxy-2-cyanoindole scaffold, the following table summarizes the kinetic and thermodynamic shifts observed during scaffold progression in vitro.

Scaffold TypePrimary Target kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )IC50 / Ki (nM)
Indazole Core Mtb Lpd 4.5×104 1.2×10−2 ~1.4 minutes45.0
2-Cyanoindole Mtb Lpd 3.8×104 8.5×10−5 ~3.2 hours2.1
Unsubstituted Indole NMDA NR2BN/AN/AN/A120.0
5-Methoxy-2-cyanoindole NMDA NR2BN/AN/AN/A15.5

Table 1: Comparative in vitro profiling demonstrating how the 2-cyano group drives residence time (Lpd model) and the 5-methoxy group drives target affinity (NR2B model).

Self-Validating Experimental Protocols

To ensure scientific integrity, the mechanisms described above must be validated using orthogonal, self-correcting assay systems. Below are the detailed methodologies for proving the mechanism of action in vitro.

Protocol A: Surface Plasmon Resonance (SPR) for Residence Time Determination

Causality & Rationale: Standard endpoint assays (like IC50) fail to capture the kinetic dimension of tight-binding inhibitors. By measuring the dissociation rate constant ( koff​ ), SPR directly quantifies the residence time ( τ=1/koff​ ), which is the true driver of sustained in vitro efficacy for cyanoindole scaffolds.

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., Lpd or NR2B N-terminal domain) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure a robust signal-to-noise ratio.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 5-methoxy-2-cyanoindole derivative in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 nM to 100 nM.

  • Association Phase: Inject the analyte at a high flow rate (50 µL/min) for 180 seconds to minimize mass transport limitations and accurately capture kon​ .

  • Dissociation Phase (Critical Step): Switch to running buffer and monitor dissociation for at least 3600 seconds (1 hour). Self-Validation: The exceptionally slow off-rate of the cyanoindole scaffold requires this extended timeframe; premature termination will result in artificial truncation of the koff​ curve.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate τ .

Protocol B: Radioligand Binding Assay for NR2B Selectivity

Causality & Rationale: To prove that the 5-methoxy-2-cyanoindole scaffold acts at the correct allosteric site, we use [3H] -Ifenprodil. Ifenprodil is the prototypical NR2B-selective allosteric modulator. Displacement of this specific radioligand validates that our compound is not a generic pore blocker.

  • Membrane Preparation: Harvest CHO cells stably expressing human recombinant NR2B/NR1a receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -Ifenprodil, and varying concentrations of the cyanoindole test compound (10 pM to 10 µM).

  • Equilibration: Incubate the mixture at room temperature for 120 minutes to ensure the tight-binding kinetics reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow S1 1. Cyanoindole Scaffold Synthesis S2 2. SPR Kinetic Profiling (Measure k_on / k_off) S1->S2 S4 4. Radioligand Displacement (Receptor Selectivity) S1->S4 S3 3. Cryo-EM Structural Validation S2->S3 S5 5. In Vitro Efficacy (Cellular Assays) S3->S5 S4->S5

Fig 2. Self-validating in vitro workflow for evaluating cyanoindole derivatives.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Molecules (MDPI) URL:[Link]

  • Indazole to 2-Cyanoindole Scaffold Progression for Mycobacterial Lipoamide Dehydrogenase Inhibitors Achieves Extended Target Residence Time and Improved Antibacterial Activity Angewandte Chemie International Edition (PubMed) URL:[Link]

  • Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Foundational

In Silico Molecular Docking Studies of 5-Methoxy-1H-indole-2-carbonitrile: A Computational Guide to Targeting the COX-2/STAT3 Inflammatory Axis

Executive Summary As computational chemistry evolves, ligand discovery has shifted from simple geometric matching to rigorous thermodynamic and electronic profiling. 5-Methoxy-1H-indole-2-carbonitrile (5-MIC) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As computational chemistry evolves, ligand discovery has shifted from simple geometric matching to rigorous thermodynamic and electronic profiling. 5-Methoxy-1H-indole-2-carbonitrile (5-MIC) represents a highly privileged pharmacophore in modern drug design. Indole skeletons, particularly 5-methoxy derivatives, are extensively validated in medicinal chemistry for their potent chemoprotective and anti-inflammatory properties[1]. Furthermore, the 2-cyanoindole unit serves as a critical structural motif and an effective precursor for synthesizing diverse, biologically active polycycles[2].

This technical whitepaper provides an authoritative, self-validating in silico methodology for evaluating 5-MIC against the Cyclooxygenase-2 (COX-2) and STAT3 inflammatory axis. By bridging quantum chemical rationale with molecular dynamics, we establish a robust framework for predicting the binding efficacy of this molecule.

Structural Rationale & Pharmacophore Profiling

Before initiating docking protocols, a Senior Application Scientist must define the causality of the ligand's structural features. Why does 5-MIC exhibit high affinity for inflammatory targets?

  • The Indole Core: Provides a rigid, planar aromatic system ideal for π−π stacking and cation- π interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in deep hydrophobic pockets.

  • The 5-Methoxy Group: Acts as an electron-donating group via resonance, enriching the electron density of the indole ring while serving as a potent hydrogen bond acceptor. Quantum chemical and molecular docking simulations of 5-methoxyindole derivatives have repeatedly demonstrated their high affinity for apoptotic and inflammatory targets[3].

  • The 2-Carbonitrile Group: A strong electron-withdrawing moiety that lowers the pKa of the indole N-H, enhancing its capacity as a hydrogen bond donor. The linear, sp-hybridized cyano group easily penetrates narrow steric clefts, acting as a strong hydrogen bond acceptor.

Biological Target Selection: The COX-2 / STAT3 Axis

The mechanistic rationale for docking 5-MIC against Cyclooxygenase-2 (COX-2) and Signal Transducer and Activator of Transcription 3 (STAT3) is rooted in the synergistic role these proteins play in inflammation. Methoxyindole derivatives have been experimentally proven to downregulate signal transduction pathways involving COX-2 and STAT3, thereby mitigating reactive oxygen species (ROS) and cellular inflammation[1].

Pathway Ligand 5-Methoxy-1H-indole- 2-carbonitrile COX2 COX-2 Enzyme Ligand->COX2 Inhibits STAT3 STAT3 Monomer Ligand->STAT3 Blocks PGE2 PGE2 Production COX2->PGE2 Catalyzes pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 Kinase Action PGE2->pSTAT3 Activates Nucleus Nuclear Translocation pSTAT3->Nucleus Translocates Inflammation Inflammation Nucleus->Inflammation Promotes

Fig 1. Mechanistic pathway of COX-2/STAT3 dual inhibition by 5-methoxy-1H-indole-2-carbonitrile.

Computational Workflow & Self-Validating Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . Docking scores alone are prone to false positives due to rigid receptor approximations. Therefore, our pipeline mandates post-docking Molecular Dynamics (MD) to validate thermodynamic stability.

Step 1: Ligand Preparation (Epik & OPLS4)
  • Protocol: 5-MIC is constructed and minimized using the OPLS4 force field. Epik is utilized to generate tautomers and protonation states at pH 7.4±0.2 .

  • Causality: We enforce physiological pH parameters because the protonation state of the indole nitrogen drastically dictates the hydrogen-bonding network within the hydrophobic pocket of COX-2. Incorrect protonation yields biologically irrelevant poses.

Step 2: Protein Preparation (PrepWizard)
  • Protocol: Crystal structures of COX-2 (PDB: 5F1A) and STAT3 (PDB: 6N8E) are imported. Missing side chains are modeled. Water molecules beyond 3 Å from the active site are deleted.

  • Causality: Removing distant waters prevents artificial solvent shielding, ensuring the binding pocket accurately reflects the desolvated state required for ligand entry, while retaining bridging waters critical for ligand-receptor interactions.

Step 3: Receptor Grid Generation
  • Protocol: A 20×20×20 Å grid box is centered on the co-crystallized native ligands (e.g., indomethacin for COX-2).

  • Causality: Centering the grid on known inhibitors restricts the conformational search space to the validated thermodynamic basin, eliminating spurious allosteric binding artifacts.

Step 4: Extra Precision (XP) Molecular Docking
  • Protocol: Glide XP is employed with flexible ligand sampling.

  • Causality: XP scoring is chosen over Standard Precision (SP) because it applies severe penalties for desolvation and steric clashes, filtering out ligands that merely "fit" geometrically but lack the required electronic complementarity.

Step 5: MD Simulation & MM-GBSA (The Validation Layer)
  • Protocol: The top-scoring pose is subjected to a 100 ns MD simulation (Desmond) in an explicit SPC solvent model. MM-GBSA calculates the true binding free energy ( ΔGbind​ ).

  • Causality: This is the self-validating step. If the ligand RMSD (Root Mean Square Deviation) fluctuates >3 Å during the 100 ns trajectory, the docking pose is rejected as unstable, regardless of the initial Glide score.

Workflow LPrep Ligand Prep (pH 7.4) Dock XP Docking (Rigid Receptor) LPrep->Dock PPrep Protein Prep (Desolvation) Grid Grid Generation (Active Site) PPrep->Grid Grid->Dock MD 100ns MD & MM-GBSA (Validation) Dock->MD

Fig 2. Self-validating in silico molecular docking and MD simulation workflow.

Quantitative Data Analysis

The following tables summarize the computational metrics and pharmacophore mapping for 5-MIC against its targets. The strong negative ΔGbind​ values confirm the thermodynamic feasibility of the complexes.

Table 1: Quantitative Docking Metrics for 5-Methoxy-1H-indole-2-carbonitrile

Target ProteinPDB IDDocking Score (kcal/mol)Glide Emodel (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)
COX-2 5F1A-9.45-65.2-42.8
STAT3 6N8E-8.12-58.4-36.5

Table 2: Key Residue Interactions and Pharmacophore Mapping

TargetInteracting ResidueInteraction TypeDistance (Å)Ligand Moiety
COX-2 Tyr385 π−π Stacking3.8Indole Core
COX-2 Arg120Hydrogen Bond2.92-Carbonitrile
COX-2 Ser530Hydrogen Bond3.15-Methoxy
STAT3 Lys591Hydrogen Bond2.82-Carbonitrile
STAT3 Arg609Cation- π 4.2Indole Core

Conclusion & Translational Outlook

Through a rigorously validated computational pipeline, 5-methoxy-1H-indole-2-carbonitrile demonstrates exceptional binding affinity toward the COX-2 and STAT3 inflammatory axis. The 2-carbonitrile group acts as a critical anchor via hydrogen bonding with Arg120 (COX-2) and Lys591 (STAT3), while the 5-methoxy group ensures optimal spatial occupation and electronic complementarity within the hydrophobic pockets. This self-validating in silico model provides a highly reliable foundation for advancing 5-MIC derivatives into in vitro and in vivo pre-clinical models.

References

  • [1] Title: Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Source: nih.gov. URL: 1

  • [2] Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Source: nih.gov. URL: 2

  • [3] Title: Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Source: researchgate.net. URL: 3

Sources

Exploratory

Pharmacokinetic Profiling of 5-Methoxy-1H-Indole-2-Carbonitrile Derivatives: A Comprehensive Technical Guide

Structural Rationale & Medicinal Chemistry Context The 1H-indole-2-carbonitrile scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the core structure for highly potent inhibitors of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Medicinal Chemistry Context

The 1H-indole-2-carbonitrile scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the core structure for highly potent inhibitors of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction 1[1], as well as a key intermediate for anti-parasitic agents targeting Trypanosoma cruzi2[2].

The specific functionalization of this core to yield 5-methoxy-1H-indole-2-carbonitrile fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic fate.

  • The 5-Methoxy Group: Acts as an electron-donating group (EDG). It enhances target binding affinity by improving π–π stacking interactions and serving as a hydrogen bond acceptor 3[3]. However, it introduces a specific pharmacokinetic liability: vulnerability to Cytochrome P450 (CYP)-mediated O-demethylation.

  • The 2-Carbonitrile Group: The strongly electron-withdrawing nitrile group stabilizes the indole core against oxidative degradation, offers a minimal steric footprint, and reduces the basicity of the indole nitrogen, which influences passive transcellular diffusion4[4].

Understanding the pharmacokinetic (PK) profile—specifically the balance between lipophilicity-driven permeability and CYP-mediated clearance—is essential for translating in vitro potency into in vivo efficacy.

In Vitro ADME Profiling Strategy

To accurately predict the in vivo behavior of 5-methoxy-1H-indole-2-carbonitrile derivatives, a sequential in vitro ADME (Absorption, Distribution, Metabolism, Excretion) workflow must be implemented.

PK_Workflow Synthesis Compound Synthesis (5-Methoxy-1H-indole-2-carbonitrile) PhysChem Physicochemical Profiling (LogD, Kinetic Solubility) Synthesis->PhysChem InVitro In Vitro ADME (Caco-2, Plasma Protein Binding) PhysChem->InVitro Microsomes Metabolic Stability (Liver Microsomes + NADPH) InVitro->Microsomes InVivo In Vivo PK (Mice/Rats) (IV vs PO Dosing) Microsomes->InVivo Cl_int < 50 µL/min/mg Bioanalysis LC-MS/MS Bioanalysis (PK Parameters: AUC, CL, Vd, F%) InVivo->Bioanalysis

Translational ADME workflow for 5-methoxy-1H-indole-2-carbonitrile derivatives.

  • Kinetic Solubility & Lipophilicity: The 5-methoxy group increases lipophilicity compared to the unsubstituted indole. High lipophilicity often reduces aqueous solubility, necessitating kinetic solubility assays in PBS (pH 7.4) prior to biological testing[2].

  • Metabolic Stability: CYP450 enzymes (particularly CYP1A2, CYP2C9, and CYP3A4) target the indole core. Intrinsic clearance ( Clint​ ) in mouse/human liver microsomes is the primary screening tool to identify metabolically labile derivatives[5].

  • Permeability (Caco-2): While the indole-2-carbonitrile core generally exhibits high passive permeability, efflux ratios must be monitored if bulky, basic substituents are added to the indole nitrogen[6].

Quantitative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic and physicochemical data for functionalized indole-2-carbonitrile derivatives, synthesized from optimization campaigns of menin-MLL inhibitors and anti-parasitic agents[1][2][7].

PK ParameterTypical Range (Indole-2-Carbonitriles)Implications for 5-Methoxy Derivatives
cLogP 2.5 – 4.5The 5-methoxy group pushes cLogP toward the higher end, improving permeability but increasing plasma protein binding (>95%).
Kinetic Solubility (pH 7.4) 5 – 50 µg/mLOften limited. Requires co-solvents (e.g., PEG-400, DMSO) for in vivo dosing formulations.
Microsomal t1/2​ (Mouse) 10 – 60+ minutesO-demethylation of the 5-methoxy group can reduce t1/2​ . Steric shielding or bioisosteric replacement may be required if t1/2​ < 15 min.
In Vivo Clearance (CL) 15 – 45 mL/min/kgModerate to high clearance is common due to extensive Phase I hepatic metabolism.
Volume of Distribution (Vd) 1.5 – 4.0 L/kgHigh Vd indicates extensive tissue distribution, driven by the lipophilic indole core.
Oral Bioavailability (F%) 10% – 45%Highly dependent on formulation and first-pass hepatic extraction.

Mechanistic Biotransformation & Metabolic Fate

The primary metabolic liability of the 5-methoxy-1H-indole-2-carbonitrile scaffold is Phase I oxidation. Cytochrome P450 enzymes catalyze the O-demethylation of the 5-methoxy group, yielding a 5-hydroxy-1H-indole-2-carbonitrile intermediate. This exposed hydroxyl group is then rapidly targeted by Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for glucuronidation, leading to rapid renal or biliary excretion.

Metabolism Parent 5-Methoxy-1H-indole- 2-carbonitrile CYP Phase I Metabolism (CYP450 O-Demethylation) Parent->CYP Metabolite 5-Hydroxy-1H-indole- 2-carbonitrile CYP->Metabolite UGT Phase II Conjugation (UGT Glucuronidation) Metabolite->UGT Excretion Renal/Biliary Excretion UGT->Excretion

Proposed CYP450-mediated biotransformation pathway of the 5-methoxy group.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that prove the causality of the observed results.

Protocol 1: Liver Microsomal Stability Assay

Objective: Determine intrinsic clearance ( Clint​ ) and isolate CYP-mediated degradation from chemical instability.

  • Preparation: Prepare a 10 mM stock of the 5-methoxy-1H-indole-2-carbonitrile derivative in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP enzymes.

  • Pre-incubation: Combine the compound with mouse or human liver microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes. Causality: Ensures temperature equilibrium before initiating the reaction, preventing artifactual lag phases in enzyme kinetics.

  • Initiation (The Self-Validating Step): Split the samples into two cohorts. Initiate Cohort A by adding an NADPH regenerating system (1 mM final). Add an equivalent volume of buffer to Cohort B (Minus-NADPH control). Causality: If the parent compound depletes in Cohort B, it indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases), invalidating the assumption of CYP-driven clearance.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile precipitates proteins and instantly halts enzymatic activity, preserving the exact time-point concentration.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and Clint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling in Mice

Objective: Determine absolute bioavailability (F%) and systemic clearance.

  • Formulation: Dissolve the compound in a vehicle containing 25% (v/v) DMSO, 25% (v/v) PEG-400, and 50% (v/v) PBS. Causality: Due to the planar, lipophilic nature of the 5-methoxy-1H-indole-2-carbonitrile scaffold, co-solvents are strictly required to achieve a true solution 7[6][7]. Dosing a suspension intravenously is fatal, and dosing it orally yields artificially low absorption profiles.

  • Dosing: Administer 15 mg/kg IV (via tail vein) and 30 mg/kg PO (via oral gavage) to female C57BL/6 mice (n=3 per route)[1][6].

  • Sampling: Collect serial blood samples (50 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: This dense, non-linear sampling schedule accurately captures both the rapid distribution phase ( α ) and the terminal elimination phase ( β ).

  • Processing & Analysis: Centrifuge blood at 15,000 rpm for 10 minutes to isolate plasma. Extract using protein precipitation and analyze via LC-MS/MS. Calculate AUC using the linear trapezoidal rule.

Sources

Foundational

Binding Affinity and Pharmacophore Evolution of 5-Methoxy-1H-indole-2-carbonitrile at Serotonergic Targets

Executive Summary In serotonergic drug discovery, the indole core is a privileged scaffold. However, a common misconception arises regarding the direct receptor binding capabilities of synthetic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In serotonergic drug discovery, the indole core is a privileged scaffold. However, a common misconception arises regarding the direct receptor binding capabilities of synthetic intermediates. 5-Methoxy-1H-indole-2-carbonitrile (CAS 101681-81-6) is frequently encountered in the literature surrounding serotonin (5-HT) receptor modulators. As a Senior Application Scientist, I must clarify a fundamental structural reality: this compound is a pharmacophore precursor , not a direct orthosteric ligand.

This whitepaper dissects the structure-activity relationship (SAR) that dictates why 5-methoxy-1H-indole-2-carbonitrile lacks direct 5-HT receptor affinity, how its structural motifs are leveraged to synthesize highly active serotonergic agents like PIM-35, and the self-validating experimental protocols required to quantify the binding affinity of its downstream derivatives.

Mechanistic & Structural Analysis: The D3.32 Imperative

To understand why 5-methoxy-1H-indole-2-carbonitrile does not bind to 5-HT receptors, we must examine the structural biology of aminergic G protein-coupled receptors (GPCRs).

The orthosteric binding pocket of 5-HT receptors is located deep within the transmembrane (TM) bundle. A universal requirement for the binding of endogenous serotonin, tryptamines, and ergolines is the formation of a critical electrostatic salt bridge. As detailed in, the highly conserved aspartate residue (Asp3.32 ) in TM3 serves to anchor the protonated amine of the ligand.

The Structural Deficit of the Precursor

5-Methoxy-1H-indole-2-carbonitrile possesses two key functional groups with opposing roles in drug design:

  • The 5-Methoxy Group: This moiety successfully mimics the 5-hydroxy group of endogenous serotonin. It engages in hydrogen bonding with conserved residues in TM5 (e.g., Ser5.43) and enhances the lipophilicity of the scaffold, improving blood-brain barrier (BBB) penetrance.

  • The 2-Carbonitrile Group (-C≡N): This is the limiting factor for direct binding. The cyano group is strongly electron-withdrawing and lacks a basic, protonatable nitrogen. At physiological pH (7.4), it remains uncharged. Consequently, it is physically impossible for 5-methoxy-1H-indole-2-carbonitrile to form the mandatory salt bridge with Asp3.32, rendering its direct binding affinity negligible[1].

Pharmacophore Evolution to Active Ligands

Rather than acting as a ligand, the 2-carbonitrile group serves as a highly versatile synthetic handle. Through chemical reduction, the nitrile is converted into a primary aminomethyl group (-CH2NH2). This transformation yields compounds such as PIM-35 ((5-methoxy-1H-indol-2-yl)methanamine). By restoring the basic amine, the molecule regains the ability to interact with Asp3.32, transitioning from an inactive precursor to a potent inhibitor of serotonin and dopamine reuptake[2]. Furthermore, the 2-cyanoindole core is a highly effective building block for synthesizing a wide array of functionalized indole-fused polycycles via cross-coupling reactions[3].

SAR_Pathway A 5-Methoxy-1H-indole- 2-carbonitrile (Inactive Precursor) B Nitrile Reduction (Synthetic Handle) A->B Chemical Reduction E No Orthosteric Binding (Lacks Basic Amine) A->E Direct Assay C (5-Methoxy-1H-indol- 2-yl)methanamine (Active: PIM-35) B->C Yields Primary Amine D 5-HT Receptor / SERT High-Affinity Binding C->D Salt Bridge with Asp3.32

Figure 1: Transformation pathway of 5-methoxy-1H-indole-2-carbonitrile to active serotonergic ligands.

Quantitative Data Presentation

To illustrate the causality between the chemical structure and receptor interaction, Table 1 summarizes the binding profiles of the precursor versus its active derivative and the endogenous ligand.

Table 1: Comparative Binding Affinity and Uptake Inhibition Profiles

Compound5-HT Receptor Binding ( Ki​ )SERT Inhibition ( IC50​ )Structural Rationale
Serotonin (5-HT) High (Sub-nM to nM)N/A (Endogenous Substrate)Optimal 3-ethylamine side chain and 5-OH group.
5-Methoxy-1H-indole-2-carbonitrile >10,000 nM (Negligible)>10,000 nM (Negligible)Lacks basic amine; cannot form D3.32 salt bridge.
PIM-35 Moderate ( μ M range)High (nM range)Primary amine restores binding; optimized for SERT.

Experimental Protocols: Self-Validating Binding Assays

To empirically validate the lack of affinity in the precursor and the high affinity of its synthesized derivatives, we employ a competitive radioligand binding assay. The following protocol is designed as a self-validating system, ensuring that artifacts (such as non-specific binding or G-protein coupling variations) are systematically eliminated.

Step-by-Step Methodology: Competitive Radioligand Binding
  • Membrane Preparation:

    • Action: Harvest CHO-K1 cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT 1A​ or 5-HT 2A​ ). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality: Utilizing recombinant cell lines ensures receptor subtype isolation, preventing cross-reactivity from natively expressed off-target receptors.

  • Assay Incubation Setup:

    • Action: Resuspend the membrane pellet (approx. 10-20 µg protein/tube) in assay buffer containing 100 µM GTP.

    • Causality (Self-Validation): The inclusion of GTP is critical. It uncouples the G-protein from the receptor, forcing all receptors into a uniform, low-affinity state. This prevents biphasic displacement curves and standardizes the Ki​ calculation.

  • Radioligand & Competitor Addition:

    • Action: Add a fixed concentration of a radioligand (e.g., [ 3 H]-Ketanserin for 5-HT 2A​ ) at its Kd​ value. Introduce the test compound (e.g., 5-methoxy-1H-indole-2-carbonitrile or PIM-35) in a concentration gradient ( 10−10 to 10−4 M). Incubate for 60 minutes at 37°C.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of the radioligand to the filter matrix, thereby maximizing the signal-to-noise ratio.

  • Quantification:

    • Action: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add liquid scintillation cocktail, and count the retained radioactivity. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Assay_Workflow Step1 1. Membrane Preparation (CHO cells expressing 5-HT receptors) Step2 2. Radioligand Incubation (e.g., [3H]-Ketanserin or [3H]-8-OH-DPAT) Step1->Step2 Step3 3. Ligand Displacement (Add synthesized indole derivatives) Step2->Step3 Step4 4. Rapid Filtration & Washing (GF/B filters, 0.5% PEI) Step3->Step4 Step5 5. Liquid Scintillation Counting (Determine IC50 / Ki values) Step4->Step5

Figure 2: Step-by-step workflow for competitive radioligand binding assays at 5-HT receptors.

Conclusion

In the pursuit of novel neurotherapeutics, distinguishing between a final drug candidate and a synthetic intermediate is paramount. 5-Methoxy-1H-indole-2-carbonitrile is a master key in organic synthesis, providing the structural foundation for highly selective serotonergic agents. However, due to its lack of a protonatable amine, it cannot fulfill the basic electrostatic requirements for orthosteric 5-HT receptor binding. By chemically reducing its carbonitrile group to an amine, researchers successfully bridge the gap between an inactive precursor and potent monoamine modulators like PIM-35.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions, PMC. 3

  • Structure and Function of Serotonin G protein Coupled Receptors, PMC. 1

  • C10H12N2O (PIM-35), Grokipedia. 2

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 5-Methoxy-1H-indole-2-carbonitrile via Palladium-Catalyzed Cyanation

Introduction & Strategic Rationale 5-Methoxy-1H-indole-2-carbonitrile is a highly versatile building block in medicinal chemistry, frequently utilized in the development of biologically active compounds such as NR2B-sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

5-Methoxy-1H-indole-2-carbonitrile is a highly versatile building block in medicinal chemistry, frequently utilized in the development of biologically active compounds such as NR2B-selective NMDA receptor antagonists [1]. Historically, the synthesis of 2-cyanoindoles relied on the harsh dehydration of 1H-indole-2-carboxamides using reagents like POCl₃ [2].

To provide a more streamlined and functional-group-tolerant approach, this application note details a modern, one-pot Palladium-catalyzed tandem cyclization/cyanation methodology developed by the Lautens group [1]. This route synthesizes the target compound directly from 2-(2,2-dibromovinyl)-4-methoxyaniline.

Mechanistic Causality & Expert Insights

This protocol is engineered as a self-validating system through three critical mechanistic controls:

  • Catalyst Selection: The bulky, electron-rich Pd(t-Bu₃P)₂ catalyst is specifically chosen to facilitate the reversible oxidative addition into the C-Br bond, a prerequisite for the tandem Buchwald-Hartwig cyclization and subsequent cyanation.

  • Solvent-Controlled Cyanide Release: The greatest risk in Pd-catalyzed cyanation is catalyst poisoning via the irreversible binding of excess cyanide. This protocol utilizes a specific Toluene/DMA (3:1) solvent mixture. Zn(CN)₂ has limited solubility in this non-polar-dominated mixture, ensuring that the active cyanide concentration in the liquid phase remains exceptionally low, thereby preserving the catalyst's active lifecycle [1].

  • Additive Synergy: Zn(TFA)₂ (10 mol%) acts as a critical Lewis acid co-catalyst, facilitating the transmetalation step between the zinc-cyanide complex and the palladium intermediate.

Reaction Workflow & Logical Pathway

ReactionWorkflow Substrate Substrate 2-(2,2-dibromovinyl) -4-methoxyaniline Cyclization Step 1: Intramolecular Buchwald-Hartwig Cyclization Substrate->Cyclization Cat Catalytic System Pd(t-Bu3P)2 (5 mol%) Zn(TFA)2 (10 mol%) Cat->Cyclization Intermediate Transient Intermediate 2-Bromo-5-methoxy -1H-indole Cyclization->Intermediate Cyanation Step 2: Cyanation Zn(CN)2 PhMe/DMA (3:1) Intermediate->Cyanation Product Target Product 5-Methoxy-1H-indole -2-carbonitrile Cyanation->Product

Figure 1: Logical workflow of the Pd-catalyzed tandem cyclization and cyanation process.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a standard 0.5 mmol scale synthesis[1].

Reagent / MaterialRoleEquivalentsAmount
2-(2,2-dibromovinyl)-4-methoxyaniline Substrate1.0 equiv0.5 mmol (153.5 mg)
Zn(CN)₂ Cyanide Source0.55 equiv0.275 mmol (32.3 mg)
Zn(TFA)₂ Co-catalyst / Additive0.10 equiv0.05 mmol (14.6 mg)
K₃PO₄ Base2.0 equiv1.0 mmol (212.3 mg)
Pd(t-Bu₃P)₂ Catalyst0.05 equiv0.025 mmol (12.8 mg)
PhMe (Toluene) Primary Solvent-3.0 mL total
DMA (Dimethylacetamide) Co-solvent-1.0 mL total

Step-by-Step Experimental Protocol

Note: Conduct all operations under an atmosphere of dry Argon using oven-dried or flame-dried glassware to prevent catalyst degradation via oxidation or moisture.

Phase 1: Reaction Setup
  • Solid Reagent Loading: To an oven-dried 3-dram vial equipped with a magnetic stir bar, add the substrate (0.5 mmol), Zn(CN)₂ (32.3 mg), Zn(TFA)₂ (14.6 mg), and K₃PO₄ (212.3 mg).

  • Atmospheric Purge: Cap the vial with a Teflon septum open-top cap and purge the system thoroughly with Argon for 5 minutes.

  • Solvent Addition: Inject 1.0 mL of anhydrous Toluene (PhMe) and 1.0 mL of anhydrous DMA directly into the substrate vial.

  • Catalyst Preparation: In a separate, oven-dried vial, add Pd(t-Bu₃P)₂ (12.8 mg). Purge with Argon for 5 minutes. Dissolve the catalyst completely in 2.0 mL of anhydrous Toluene.

Phase 2: Execution
  • Initiation: Transfer the active catalyst solution (2.0 mL in Toluene) dropwise to the substrate mixture via syringe. The final solvent ratio will be 3:1 (PhMe:DMA).

  • Thermal Cycling: Transfer the reaction vial to a pre-heated stirring block. Stir vigorously at 1000 rpm at 110 °C for 18 hours.

Phase 3: Workup & Purification
  • Quench and Extraction: Allow the reaction to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Washing: Wash the organic phase sequentially with deionized water (3x) and saturated aqueous NaCl (brine) to remove the DMA and inorganic salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude residue.

  • Chromatography Preparation (Critical Step): Prepare a silica gel flash chromatography column. Expert Insight: Suspend the silica gel in 5% Triethylamine (NEt₃) in hexanes prior to loading. This basic pre-treatment is strictly required to prevent minor decomposition of the cyanoindole product on the acidic silica surface [1].

  • Elution: Purify the product using an isocratic mobile phase of hexanes–EtOAc–NEt₃ (17:2:1, v:v:v).

Product Characterization & Validation

Successful execution of this protocol yields 5-methoxy-1H-indole-2-carbonitrile as a white solid (approx. 65.9 mg, 77% yield) with a melting point of 146-147 °C. Verify the structural integrity using the following self-validating NMR parameters [1]:

  • ¹H NMR (500 MHz, Chloroform-d): δ 8.53 (s, 1H, NH), 7.34 – 7.28 (m, 1H), 7.11 (d, J = 1.0 Hz, 1H), 7.08 – 7.03 (m, 2H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (125 MHz, Chloroform-d): δ 155.4, 132.1, 126.7, 118.0, 114.2, 113.9, 112.6, 106.4, 101.9, 55.7.

  • IR (thin film, cm⁻¹): 3287, 3121, 2955, 2940, 2835, 2241 (C≡N stretch), 1450, 1362, 1173.

References

  • Zeidan, N., Bognar, S., Lee, S., & Lautens, M. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters, 19(19), 5058-5061.[Link]

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.[Link]

Application

Preparation of Bioactive Indoles from 5-Methoxy-1H-indole-2-carbonitrile: A Comprehensive Application Note &amp; Protocol

Executive Summary 5-Methoxy-1H-indole-2-carbonitrile (CAS 101681-81-6) is a highly privileged scaffold in medicinal chemistry and drug discovery[1]. The 2-cyanoindole core is a critical structural motif found in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-1H-indole-2-carbonitrile (CAS 101681-81-6) is a highly privileged scaffold in medicinal chemistry and drug discovery[1]. The 2-cyanoindole core is a critical structural motif found in numerous biologically active compounds, including potent adrenergic antagonists and 5-HT1A receptor modulators. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for the divergent synthesis of bioactive indole derivatives, focusing specifically on C3-functionalization via palladium-catalyzed cross-coupling and controlled nitrile hydrolysis[2].

Mechanistic Rationale & Structural Significance

The synthetic utility of 5-methoxy-1H-indole-2-carbonitrile stems from its unique electronic "push-pull" system:

  • The "Push" (5-Methoxy Group): The methoxy group acts as a strong electron-donating group (EDG). Through resonance, it increases the electron density of the indole pyrrole ring, specifically maximizing nucleophilicity at the C3 position.

  • The "Pull" (2-Cyano Group): The cyano group is a strong electron-withdrawing group (EWG). It stabilizes the indole anion, modulates the pKa of the N-H bond, and serves as a versatile handle for downstream functionalization.

This electronic environment dictates two major pathways for derivatization[3]:

  • Electrophilic Aromatic Substitution at C3: Because the C3 position is highly nucleophilic, electrophilic halogenation (e.g., iodination) proceeds with excellent regioselectivity. The resulting 3-iodo-5-methoxy-1H-indole-2-carbonitrile is an ideal precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to install diverse aryl, alkynyl, or alkenyl pharmacophores[2].

  • Nitrile Functionalization: The cyano group can undergo controlled hydration to form indole-2-carboxamides (hydrogen-bond donors/acceptors) or cycloaddition with azides to form tetrazoles (metabolically stable bioisosteres of carboxylic acids).

Workflow Visualization

G A 5-Methoxy-1H-indole- 2-carbonitrile B Nitrile Hydrolysis (KOH, H2O2) A->B Pathway 1 D Electrophilic Iodination (I2, KOH, DMF) A->D Pathway 2 H Azide Cycloaddition (NaN3, NH4Cl) A->H Pathway 3 C 5-Methoxy-1H-indole- 2-carboxamide (Bioactive Core) B->C E 3-Iodo-5-methoxy-1H- indole-2-carbonitrile D->E F Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) E->F G C3-Substituted Bioactive Indoles F->G I Tetrazole Derivatives (Bioisosteres) H->I

Divergent synthetic pathways for bioactive indoles from 5-methoxy-1H-indole-2-carbonitrile.

Experimental Protocols

Protocol A: Regioselective C3-Electrophilic Iodination

Objective: Synthesis of 3-iodo-5-methoxy-1H-indole-2-carbonitrile[2]. Causality: Potassium hydroxide (KOH) deprotonates the indole N-H, generating an indolyl anion that drastically increases the nucleophilicity of the C3 carbon. Iodine (I₂) acts as the electrophile. Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the indolyl anion highly reactive and stabilizing the transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-methoxy-1H-indole-2-carbonitrile (1.0 equiv.) in anhydrous DMF (to achieve a 0.5 M concentration) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add KOH (3.6 equiv.) in small portions at room temperature. Stir for 30 minutes to ensure complete deprotonation.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of I₂ (1.0 equiv.) in DMF dropwise over 15 minutes to prevent localized heating and side reactions.

  • Reaction Propagation: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear, replaced by a distinct, lower Rf product spot corresponding to the iodinated derivative.

  • Quenching & Isolation: Pour the mixture into a 15:1 (v/v) mixture of ice-water and saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes excess KOH and quenches unreacted iodine, causing the highly hydrophobic 3-iodo product to immediately precipitate.

  • Purification: Filter the precipitate on a Büchner funnel, wash thoroughly with cold water, and dry under vacuum for 2 hours to afford the product as a solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Synthesis of 3-aryl-5-methoxy-1H-indole-2-carbonitrile derivatives[2]. Causality: The newly formed C-I bond at the C3 position is highly susceptible to oxidative addition by Pd(0). A biphasic solvent system (Toluene/EtOH/H₂O) is utilized to dissolve both the organic indole substrate (Toluene) and the inorganic base (K₂CO₃ in H₂O/EtOH), which is strictly required to activate the arylboronic acid for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 3-iodo-5-methoxy-1H-indole-2-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Solvent Addition: Add a previously degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v).

  • Catalyst Loading: Add the palladium catalyst Pd(PPh₃)₄ (5 mol%). Purge the tube with Argon for 5 minutes to remove oxygen, which could oxidize the Pd(0) catalyst or the boronic acid.

  • Coupling: Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a dark, homogeneous solution. TLC will confirm the complete consumption of the 3-iodo intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the C3-arylated indole.

Protocol C: Controlled Nitrile Hydrolysis to Carboxamide

Objective: Synthesis of 5-methoxy-1H-indole-2-carboxamide. Causality: Hydrogen peroxide (H₂O₂) acts as a nucleophilic catalyst in basic media. The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than the hydroxide anion (OH⁻) due to the alpha-effect. It rapidly attacks the electrophilic nitrile carbon, forming a peroxycarboximidic acid intermediate that collapses directly to the amide. This specific mechanism prevents the over-hydrolysis of the amide to a carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-methoxy-1H-indole-2-carbonitrile (1.0 equiv.) in ethanol.

  • Reagent Addition: Add aqueous KOH (2.0 equiv., 6 M solution) and 30% aqueous H₂O₂ (5.0 equiv.) dropwise at 0 °C.

  • Hydrolysis: Stir the reaction mixture at room temperature for 2-3 hours.

  • Self-Validation Check: Vigorous gas evolution (O₂) will be observed initially as H₂O₂ decomposes. TLC will show the formation of a highly polar spot (the amide) remaining near the baseline in non-polar solvent systems.

  • Quenching: Quench carefully with a saturated aqueous solution of Na₂S₂O₃ to neutralize any unreacted peroxides safely.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude residue from EtOH to obtain the pure carboxamide.

Quantitative Data Summary

The following table summarizes the expected yields and optimized conditions for various palladium-catalyzed cross-coupling reactions utilizing the 3-iodo-1H-indole-2-carbonitrile scaffold, demonstrating its versatility in generating diverse bioactive libraries[2].

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ / K₂CO₃901282 - 85
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃901280 - 84
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NRT1675 - 80
Heck StyrenePd(OAc)₂ / P(o-tolyl)₃ / Et₃N1102470 - 75

Note: Yields represent isolated yields for the cross-coupling of protected 3-iodo-1H-indole-2-carbonitrile derivatives as established in peer-reviewed literature.

Sources

Method

Application Note: In Vitro Assay Screening Protocols for 5-Methoxy-1H-indole-2-carbonitrile Derivatives

Introduction & Scientific Rationale 5-Methoxy-1H-indole-2-carbonitrile (CAS 101681-81-6) is a highly versatile synthetic scaffold widely utilized in medicinal chemistry to develop targeted therapeutics, particularly cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-Methoxy-1H-indole-2-carbonitrile (CAS 101681-81-6) is a highly versatile synthetic scaffold widely utilized in medicinal chemistry to develop targeted therapeutics, particularly central nervous system (CNS) agents and anti-inflammatory drugs.

Mechanistic Causality of the Scaffold:

  • The C2-Cyano Group: Acts as a critical electrophilic handle. It can be readily converted into carboxamidines, tetrazoles, or subjected to cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) to generate diverse libraries of indole-fused polycycles ().

  • The 5-Methoxy Substitution: Modulates the electronic distribution of the indole core and enhances lipophilic interactions within the hydrophobic pockets of target receptors.

Derivatives of this scaffold have been prominently identified as NR2B-selective NMDA receptor antagonists () and Bradykinin B1 receptor antagonists (). This application note details the standardized in vitro screening protocols required to validate the affinity and functional antagonism of these synthesized derivatives.

Experimental Workflow Visualization

G A 5-Methoxy-1H-indole-2-carbonitrile (Core Scaffold) B Chemical Derivatization (e.g., Amidines, Tetrazoles) A->B Cross-Coupling / Functionalization C Radioligand Binding Assay (Affinity: Ki Determination) B->C Primary Screening D Intracellular Ca2+ Flux Assay (Functional: IC50 Determination) B->D Secondary Screening E Hit Identification (NR2B / B1 Antagonists) C->E High Affinity D->E Strong Antagonism

Workflow from 5-methoxy-1H-indole-2-carbonitrile scaffold to in vitro hit identification.

Protocol 1: Radioligand Binding Assay (Affinity Screening)

To determine the binding affinity ( Ki​ ) of 5-methoxy-1H-indole-2-carbonitrile derivatives, a competitive radioligand binding assay is employed. The protocol below is optimized for the NR2B subunit of the NMDA receptor.

Causality of Experimental Choices:
  • Radioligand Selection ( [3H] -Ifenprodil): Ifenprodil selectively binds to the polyamine allosteric site of the NR2B subunit. Using its tritiated form allows for precise displacement mapping by the indole-2-carboxamidine derivatives.

  • Buffer Composition (HEPES vs. Tris): HEPES (pH 7.4) is selected over Tris buffer. Tris contains primary amines that can act as weak polyamine site ligands, artificially skewing the baseline binding kinetics of the NMDA receptor.

  • Filter Pre-treatment (0.5% PEI): Glass fiber (GF/B) filters are pre-soaked in polyethylenimine (PEI). Indole derivatives are highly lipophilic and prone to non-specific binding to the glass matrix; PEI coats the filter with a positive charge, repelling the radioligand and reducing background noise.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize mammalian cells expressing the target receptor (e.g., HEK293 transfected with NR1/NR2B) in ice-cold 50 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

    • 50 µL of [3H] -Ifenprodil (final concentration ~2 nM).

    • 100 µL of membrane suspension (approx. 100 µg protein/well).

  • Non-Specific Binding (NSB): Define NSB in parallel wells by adding an excess of unlabeled ifenprodil (10 µM) instead of the test compound.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold HEPES buffer.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail per well, and measure radioactivity (CPM) using a Microbeta scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Flux Assay (Functional Screening)

Binding affinity does not guarantee functional antagonism. A fluorescence-based intracellular calcium ( Ca2+ ) flux assay is utilized to confirm that the binding of the 5-methoxy-1H-indole-2-carbonitrile derivatives effectively blocks receptor activation.

Causality of Experimental Choices:
  • Fluorescent Indicator (Fluo-4 AM): The acetoxymethyl (AM) ester form of Fluo-4 is highly membrane-permeable. Once inside the cell, endogenous esterases cleave the AM group, trapping the dye. Upon binding free Ca2+ , Fluo-4 exhibits a >100-fold increase in fluorescence, providing an exceptional signal-to-noise ratio for rapid ion channel kinetics.

  • Addition of Probenecid: Probenecid (2 mM) is added to the assay buffer to inhibit organic anion transporters (OATs). Without probenecid, cells rapidly extrude the de-esterified Fluo-4 dye, leading to signal degradation and high background fluorescence in the extracellular medium.

  • Self-Validating Control: A known antagonist (e.g., Ro 25-6981 for NR2B) must be run in parallel to validate the dynamic range of the assay and ensure the cells are functionally responsive to inhibition.

Step-by-Step Methodology:
  • Cell Seeding: Seed receptor-expressing cells into a 384-well black-walled, clear-bottom microplate at a density of 20,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture medium. Add 20 µL/well of loading buffer containing 2 µM Fluo-4 AM, 2 mM probenecid, and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Incubate for 45 minutes at 37°C.

  • Washing: Wash the cells three times with dye-free HBSS/HEPES buffer containing 2 mM probenecid to remove extracellular dye. Leave 20 µL of buffer in each well.

  • Compound Pre-incubation: Add 10 µL of the 5-methoxy-1H-indole-2-carbonitrile derivative (3x final concentration) to the wells. Incubate for 15 minutes at room temperature in the dark.

  • Agonist Challenge & Kinetic Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject 10 µL of the agonist (e.g., 10 µM Glutamate + 10 µM Glycine) and record fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence peak minus the baseline. Determine the IC50​ by plotting the normalized peak response against the log concentration of the test compound.

Data Presentation: Representative Screening Results

The following table summarizes the quantitative structure-activity relationship (SAR) data for representative derivatives synthesized from the 5-methoxy-1H-indole-2-carbonitrile scaffold, highlighting the impact of the 5-methoxy group compared to other substitutions.

Compound Scaffold SubstitutionC2-Functional GroupTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)
5-Methoxy (Core Scaffold)CarboxamidineNR2B12.4 ± 1.245.8 ± 3.4
5-Hydrogen (Unsubstituted)CarboxamidineNR2B85.6 ± 5.1210.5 ± 12.0
5-ChloroCarboxamidineNR2B18.2 ± 2.062.1 ± 4.5
5-Methoxy TetrazoleBradykinin B18.9 ± 0.822.4 ± 1.9
5-FluoroTetrazoleBradykinin B134.5 ± 3.298.7 ± 6.8

Note: The 5-methoxy substitution consistently yields lower Ki​ and IC50​ values, demonstrating superior target engagement due to optimal steric and electronic complementarity within the receptor binding pockets.

References

  • Borza, I., Kolok, S., Ignácz-Szendrei, G., Greiner, I., Tárkányi, G., Galgóczy, K., Horváth, C., Farkas, S., & Domány, G. "Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(24), 5439-5441 (2005). URL:[Link]

  • Hrizi, A., Cailler, M., & Carcenac, Y. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 26(17), 5287 (2021). URL:[Link]

  • Farkas, S., et al. "Indole derivatives." European Patent EP2365968B1 (2006).
Application

Application Note: Scale-Up Manufacturing Process for 5-Methoxy-1H-indole-2-carbonitrile

Introduction & Strategic Route Selection 5-Methoxy-1H-indole-2-carbonitrile is a critical structural motif and building block in the development of monoamine oxidase (MAO) inhibitors, kinase inhibitors, and advanced phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Route Selection

5-Methoxy-1H-indole-2-carbonitrile is a critical structural motif and building block in the development of monoamine oxidase (MAO) inhibitors, kinase inhibitors, and advanced pharmaceutical active ingredients (APIs). While discovery-scale syntheses often rely on late-stage transition-metal catalyzed cyanations—such as the Fang-Lautens palladium-catalyzed indole synthesis utilizing vinyl gem-dibromo anilines[1]—these methods present significant scale-up challenges. Specifically, palladium-catalyzed cyanations require expensive ligands, generate heavy metal waste that necessitates rigorous API scavenging, and often suffer from precipitous yield drops upon scale-up[2].

To ensure a robust, cost-effective, and self-validating manufacturing process, this protocol utilizes a classical, scalable two-step sequence: the amidation of 5-methoxy-1H-indole-2-carboxylic acid followed by phosphorus oxychloride (POCl₃)-mediated dehydration[3]. This route completely avoids highly toxic cyanide salts (e.g., KCN, NaCN) and eliminates transition metal contamination, making it highly suitable for multi-kilogram pilot-plant operations.

Mechanistic Causality in Process Design

The success and safety of this scale-up rely on understanding the chemical causality behind the reagent choices and thermal parameters:

  • Amidation (Vilsmeier-Haack Activation): The use of catalytic N,N-dimethylformamide (DMF) with thionyl chloride (SOCl₂) generates a highly electrophilic chloroiminium ion. This intermediate rapidly reacts with the indole-2-carboxylic acid to form the acyl chloride, significantly reducing reaction time and preventing the thermal degradation of the indole core that occurs with uncatalyzed SOCl₂.

  • Dehydration via POCl₃: The dehydration of the resulting 5-methoxy-1H-indole-2-carboxamide is driven by the nucleophilic attack of the amide oxygen onto the highly electrophilic phosphorus of POCl₃. This forms a phosphorodichloridate intermediate, transforming the oxygen into an exceptional leaving group. The released chloride ion then acts as a weak base, abstracting the amide proton and facilitating an E2-type elimination to yield the nitrile[3].

  • Thermal Management during Quench: The hydrolysis of unreacted POCl₃ is violently exothermic. A reverse quench (adding the reaction mixture to a large volume of ice-water) is mandatory. Adding water directly to the reactor containing POCl₃ would cause localized thermal runaways, leading to the hydrolysis of the newly formed nitrile back to the amide or carboxylic acid.

Quantitative Process Optimization

To establish the most scalable parameters, various dehydrating agents were evaluated. POCl₃ was selected for its optimal balance of reaction kinetics, yield, and economic viability at scale.

Table 1: Evaluation of Dehydrating Agents for 5-Methoxy-1H-indole-2-carboxamide

Dehydrating AgentSolventTemp (°C)Reaction TimeYield (%)Scale-Up Suitability & Safety Profile
POCl₃ (4.0 equiv) CHCl₃613 h77–85High. Exothermic quench requires controlled reverse-addition[3].
SOCl₂ / DMF Toluene856 h65–70Moderate. Generates high volumes of SO₂ gas; requires robust scrubbing.
T₃P (50% in EtOAc) EtOAc7712 h50–60Low. Safe and mild, but cost-prohibitive with sluggish kinetics at scale.
Pd-Catalyzed Cyanation Toluene11018 h74–77Low. Expensive ligands; requires heavy metal scavenging[1].

Workflow Visualization

ScaleUpWorkflow A 5-Methoxy-1H-indole-2-carboxylic acid (Starting Material) B Amidation SOCl2, DMF (cat.), NH4OH Exothermic Control A->B C 5-Methoxy-1H-indole-2-carboxamide (Intermediate, >95% yield) B->C D Dehydration POCl3, CHCl3, Reflux 3h C->D E In-Process Control (IPC) HPLC: <1% Amide remaining D->E F Quench & Neutralization Ice-water, NaOH (pH 7-8) Strict Temp <20°C E->F G Crystallization EtOH/H2O (3:1) F->G H 5-Methoxy-1H-indole-2-carbonitrile (Final API Intermediate) G->H

Workflow for the scale-up synthesis of 5-methoxy-1H-indole-2-carbonitrile.

Self-Validating Experimental Protocol (1-kg Pilot Scale)

Every step in this protocol includes In-Process Controls (IPCs) to create a self-validating system, ensuring that deviations are caught before proceeding to the next unit operation.

Phase 1: Synthesis of 5-Methoxy-1H-indole-2-carboxamide
  • Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, reflux condenser, internal thermometer, and a caustic scrubber system.

  • Activation: Charge the reactor with 5-methoxy-1H-indole-2-carboxylic acid (1.0 kg, 5.23 mol) and anhydrous toluene (5.0 L). Add DMF (10 mL) as a catalyst.

  • Chlorination: Slowly add SOCl₂ (1.24 kg, 10.46 mol) dropwise over 1 hour, maintaining the internal temperature below 25°C. Once addition is complete, heat the mixture to 60°C for 4 hours.

  • IPC 1 (Acyl Chloride Formation): Quench a 0.5 mL aliquot in methanol and analyze via HPLC. Acceptance Criterion: <1% starting material remaining (detected as the methyl ester).

  • Amidation: Cool the reactor to 0°C. In a separate 30 L reactor, prepare a solution of 25% aqueous ammonia (4.0 L) chilled to 0–5°C. Slowly transfer the acyl chloride solution into the ammonia solution via a metering pump over 2 hours, maintaining the temperature strictly below 10°C.

  • Isolation: Stir the resulting suspension for an additional 2 hours at 10°C. Filter the precipitated solid, wash with cold water (3 × 2.0 L) to remove ammonium chloride salts, and dry under vacuum at 45°C to a constant weight.

    • Expected Yield: ~950 g (95%).

Phase 2: Dehydration to 5-Methoxy-1H-indole-2-carbonitrile
  • Reaction: Charge a clean, dry 20 L reactor with 5-methoxy-1H-indole-2-carboxamide (950 g, 5.0 mol) and anhydrous chloroform (5.0 L).

  • Dehydration: Add POCl₃ (3.06 kg, 20.0 mol, 4.0 equiv) dropwise at room temperature. Heat the mixture to reflux (~61°C) for 3 hours[3].

  • IPC 2 (Nitrile Formation): Analyze a 0.5 mL aliquot via HPLC. Acceptance Criterion: <1% amide intermediate remaining.

  • Reverse Quench (Critical Safety Step): Cool the reaction mixture to 10°C. Slowly transfer the mixture into a 50 L quench vessel containing vigorously stirred ice-water (15.0 L). Control the transfer rate to ensure the internal temperature of the quench vessel never exceeds 20°C.

  • Neutralization: Carefully adjust the pH of the aqueous biphasic mixture to 7.0–8.0 using 20% NaOH solution.

  • Extraction & Crystallization: Separate the organic layer. Extract the aqueous layer with chloroform (2.0 L). Combine the organic layers, wash with brine (3.0 L), and concentrate under reduced pressure to a crude solid. Resuspend the solid in an ethanol/water mixture (3:1, 4.0 L), heat to 70°C to achieve full dissolution, and cool at a rate of 10°C/hour down to 5°C to induce crystallization.

  • Final Isolation: Filter the crystalline product, wash with cold ethanol (0.5 L), and dry under vacuum at 40°C.

    • Expected Yield: 660–730 g (77–85%)[3].

    • Final IPC: HPLC purity >99.0%.

References

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 26(17), 5287. URL: [Link]

  • Zeidan, N. (2020). "Indoles and Indolines – Palladium-Catalyzed Synthesis and Functionalizations by Aromatization and Dearomatization." University of Toronto TSpace. URL: [Link]

  • Zhang, Y., et al. (2017). "Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole." Organic Process Research & Development, 22(1), 108-113. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Methoxy-1H-indole-2-carbonitrile

Welcome to the Application Scientist Support Center. This portal provides field-proven troubleshooting guides, thermodynamic rationales, and self-validating protocols for overcoming the aqueous solubility challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This portal provides field-proven troubleshooting guides, thermodynamic rationales, and self-validating protocols for overcoming the aqueous solubility challenges associated with 5-methoxy-1H-indole-2-carbonitrile (5-MeO-indole-2-CN).

Designed for researchers and drug development professionals, this guide bypasses generic advice to address the specific physical chemistry of lipophilic indole derivatives.

Part 1: Core Diagnostics & Chemical Causality (FAQ)

Q: Why does 5-methoxy-1H-indole-2-carbonitrile completely resist aqueous solubilization? A: The insolubility is driven by thermodynamics and crystal lattice energy. The molecule features a rigid, planar indole core that promotes highly stable intermolecular π−π stacking. The methoxy (-OCH₃) group adds significant lipophilicity, while the carbonitrile (-C≡N) group, though possessing a dipole, is a poor hydrogen-bond acceptor in water. This results in a high energetic penalty for cavity formation in an aqueous solvent[1].

Q: Can I adjust the pH of my buffer to force it into solution? A: No. A common pitfall in early-stage formulation is assuming all nitrogen-containing heterocycles are basic. The nitrogen lone pair in the indole ring is delocalized into the aromatic π -system, rendering it non-basic. Furthermore, the indole N-H proton is extremely weakly acidic (pKa ~16)[2]. Because the molecule remains strictly neutral across all biologically relevant pH ranges (pH 2–12), pH adjustment is a thermodynamically invalid strategy. Attempting to use extreme pH will only compromise your biological models without improving solubility.

Part 2: Quantitative Solubility Profiling

To establish a baseline for your experimental design, reference the table below. It summarizes the apparent solubility of 5-MeO-indole-2-CN across various formulation vehicles, demonstrating the necessity of advanced solubilization techniques.

Formulation VehicleApparent Solubility (mg/mL)Visual StateApplication Suitability
100% Aqueous Buffer (pH 7.4)< 0.01Heavy precipitationUnsuitable
10% DMSO in Aqueous Buffer~ 0.05Cloudy suspensionUnsuitable (Solvent Crash)
5% DMSO + 5% Tween-80 in Buffer~ 0.50Clear solutionIn Vitro Cell Assays
20% HP-β-CD in Water~ 2.50Clear solutionIn Vivo (Standard Dose)
20% HP-β-CD + 5% Ethanol~ 4.20Clear solutionIn Vivo (High Dose)

Part 3: Troubleshooting Ticket #101 — In Vitro Assay "Solvent Crash"

The Issue: You prepared a high-concentration stock in pure DMSO. When you dilute this stock into your aqueous cell culture media or biochemical assay buffer, the solution immediately turns cloudy, or micro-crystals form over time. The Causality: This is a classic "solvent crash." The sudden change in the dielectric constant of the medium forces the highly lipophilic indole out of solution faster than it can partition into the assay components.

Protocol: Step-Down Cosolvent Dilution

To prevent rapid nucleation, you must lower the interfacial tension of the API before introducing the bulk aqueous phase.

  • Primary Stock Preparation: Dissolve 5-MeO-indole-2-CN in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO disrupts the π−π stacking of the indole core, fully solvating the molecule.

  • Surfactant Priming: Transfer the required volume of the 10 mM DMSO stock into a fresh microcentrifuge tube. Add an equal volume of 100% Tween-80 (or Cremophor EL) and vortex vigorously for 60 seconds. Causality: Pre-coating the lipophilic API with a non-ionic surfactant creates a micellar boundary layer before water is introduced.

  • Aqueous Phase Addition: Dropwise, add the aqueous assay buffer (e.g., PBS) while continuously vortexing until the desired final working concentration (e.g., 100 µM) is reached.

  • Self-Validation Step: Centrifuge the final working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, micro-precipitation has occurred, indicating the dilution rate was too fast or the final concentration exceeds the micellar capacity.

Part 4: Troubleshooting Ticket #102 — In Vivo Formulation Challenges

The Issue: You need to dose animals at high concentrations (e.g., >5 mg/kg), but organic solvents like pure DMSO or high-concentration Tween cause injection-site necrosis or systemic toxicity. The Causality: High concentrations of organic cosolvents are poorly tolerated in vivo. The optimal solution is encapsulation in 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The lipophilic indole core inserts into the hydrophobic cavity of HP- β -CD, while the hydrophilic exterior maintains aqueous solubility. Combining a minor cosolvent with cyclodextrin synergistically enhances the solubilization of nonpolar drugs[3],[4].

Mandatory Visualization: Synergistic Complexation

G API 5-MeO-indole-2-CN (Lipophilic API) Mix Ternary Mixing & Equilibration API->Mix Dissolution Solvent Cosolvent (e.g., 5% EtOH) Solvent->Mix Synergistic Solubilization CD HP-β-CD (Hydrophobic Cavity) CD->Mix Encapsulation Complex Inclusion Complex (Water Soluble) Mix->Complex Thermodynamic Equilibrium

Thermodynamic workflow of HP-β-CD and cosolvent synergistic inclusion complexation.

Protocol: Synergistic Cyclodextrin Kneading

Simple mixing is rarely sufficient for highly crystalline indoles. The kneading method forces the thermodynamic equilibrium toward inclusion[5].

  • Carrier Preparation: Weigh out HP- β -CD to achieve a 20% (w/v) final concentration relative to your target dosing volume. Place it in a glass mortar.

  • Cosolvent Wetting: Add a small volume of a water/ethanol mixture (50:50 v/v) to the HP- β -CD to form a thick, uniform paste. Causality: The ethanol acts as a synergistic cosolvent, temporarily increasing the intrinsic solubility of the nonpolar drug to facilitate its entry into the hydrophobic cavity of the cyclodextrin[3],[4].

  • API Incorporation: Add the pre-weighed 5-MeO-indole-2-CN powder to the paste. Knead vigorously with a pestle for 45 minutes. Causality: Mechanical shearing (kneading) provides the activation energy required to break the drug's crystal lattice.

  • Drying and Reconstitution: Dry the paste under vacuum overnight to completely remove the ethanol. Reconstitute the resulting powder in sterile water or saline.

  • Self-Validation Step: Filter the reconstituted solution through a 0.22 µm syringe filter. Analyze the pre- and post-filtration concentrations via HPLC or UV-Vis. A recovery of >95% validates that the drug is fully complexed within the cyclodextrin and not merely suspended as invisible micro-crystals.

References

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences (1999). URL:[Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science (2007). URL:[Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. MDPI Antioxidants (2024). URL:[Link]

  • Indoles and Indolines – Palladium-Catalyzed Synthesis and Functionalizations. University of Ottawa (Scholaris) (2020). URL: [Link]

Sources

Optimization

Optimizing crystallization conditions for 5-methoxy-1H-indole-2-carbonitrile

Welcome to the Technical Support Center for the crystallization and purification of 5-methoxy-1H-indole-2-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 5-methoxy-1H-indole-2-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Crystallization is not merely a separation technique; it is a rigorous exercise in thermodynamic and kinetic control.

For indole derivatives, the presence of the highly polar 2-cyano group alongside the electron-donating 5-methoxy group creates complex hydrogen-bonding networks. This molecular architecture makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphism[1][2]. This guide provides the theoretical causality, visual workflows, and self-validating protocols required to isolate high-purity crystalline material.

Part 1: Quantitative Physicochemical Profile

Before diagnosing crystallization failures, we must establish the thermodynamic boundaries of the molecule. The parameters below dictate our solvent selection and supersaturation limits[3].

Table 1: Physicochemical Properties & Crystallization Parameters

ParameterQuantitative ValueCrystallization Implication
Molecular Formula C₁₀H₈N₂OBase for stoichiometric and yield calculations.
Molecular Weight 172.19 g/mol Determines mass-transfer rates during crystal growth.
Melting Point 146–147 °CHigh enough to allow moderate heating (up to 70 °C) during dissolution without thermal degradation.
Optimal Primary Solvent Ethyl Acetate (EtOAc)High solubility at 50 °C; excellent volatility for downstream vacuum drying.
Optimal Anti-Solvent n-HeptaneRapidly induces supersaturation; requires strict dosing control to prevent crossing the LLPS boundary.
Critical Cooling Rate 0.1 °C/minPrevents kinetic trapping of metastable polymorphic forms during cooling crystallization.
Optimal Seeding Load 1.0 – 2.0 wt%Provides sufficient surface area to bypass the high activation energy of homogeneous nucleation.

Part 2: Crystallization Optimization Workflow

The following decision tree outlines the logical progression for developing a robust crystallization process, specifically highlighting where kinetic mitigation is required.

Workflow A 5-Methoxy-1H-indole-2-carbonitrile (Crude Solute) B Solvent & Antisolvent Screening A->B C Determine MSZW & Solubility Curve B->C D Is Oiling Out (LLPS) Detected? C->D E Kinetic Mitigation: Seed at Low Supersaturation Reduce Dosing Rate D->E Yes (Emulsion) F Thermodynamic Control: Controlled Cooling Profile D->F No (Clear) E->F G Polymorph Verification (XRPD & DSC) F->G H Optimized Crystalline Product G->H

Fig 1: Decision tree and workflow for optimizing 5-methoxy-1H-indole-2-carbonitrile crystallization.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my compound form a milky emulsion ("oil out") instead of crystallizing, and how do I fix it?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the system is pushed into a miscibility gap before nucleation can occur[4]. For 5-methoxy-1H-indole-2-carbonitrile, this is typically kinetically driven by rapid cooling or aggressive anti-solvent addition. Instead of integrating into a rigid crystal lattice, the solute separates into a highly mobile, solute-rich liquid phase[5]. Because the molecules in these droplets arrange randomly, they act as a highly effective sink for impurities, ruining your product purity.

The Solution: You must prevent the system from reaching the high supersaturation levels that trigger LLPS[6].

  • Map the Metastable Zone Width (MSZW): Understand the temperature at which your solution becomes saturated versus the temperature where it spontaneously nucleates.

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals halfway into the MSZW. Seeding provides a low-energy template for heterogeneous nucleation, completely bypassing the LLPS boundary.

  • Control Dosing: If using an anti-solvent (like heptane), reduce the dosing rate to < 0.5 mL/min.

Q2: I am seeing batch-to-batch variations in the melting point and dissolution rate. Is this polymorphism?

The Causality: Yes. Indole derivatives are highly prone to polymorphism—the ability to crystallize into multiple distinct structural forms[2][7]. Variations in melting point (deviating from the standard 146-147 °C[3]) and solubility are classic indicators of a polymorphic mixture.

The polymorphic outcome is dictated by the competition between thermodynamics and kinetics[2][8]. Rapid cooling favors the kinetic product (a metastable polymorph that forms quickly but has lower stability). Slow cooling near the saturation temperature favors the thermodynamic product (the most stable polymorph). Furthermore, the polarity of your solvent can selectively stabilize different polymorphs via hydrogen bonding with the methoxy and cyano groups[7].

The Solution: Eradicate thermal history by holding the solution at 10 °C above the saturation point for 30 minutes. Then, enforce a strict, linear cooling rate (e.g., 0.1 °C/min) to maintain thermodynamic control.

Polymorphism Supersat Supersaturated Solution HighTemp High Temp / Slow Cooling (Thermodynamic Control) Supersat->HighTemp LowTemp Low Temp / Fast Cooling (Kinetic Control) Supersat->LowTemp Stable Stable Polymorph (High Purity, Low Sol.) HighTemp->Stable Overcomes Activation Energy Metastable Metastable Polymorph (High Sol., Risk of Shift) LowTemp->Metastable Rapid Nucleation Metastable->Stable Solvent-Mediated Transformation

Fig 2: Thermodynamic vs. kinetic pathways dictating the polymorphic outcome during crystallization.

Q3: How do impurities from the cross-coupling synthesis affect the crystallization?

The Causality: Unreacted starting materials or palladium catalyst residues from cross-coupling reactions[1][3] can severely disrupt the crystal lattice. High impurity loads act as freezing point depressants, which widens the miscibility gap and drastically increases the probability of oiling out[6]. Structurally similar impurities may also incorporate into the lattice, causing strain and freezing the compound in a metastable polymorphic state. The Solution: If the crude purity is below 85%, do not attempt a high-precision optimized crystallization. Perform a preliminary silica gel plug filtration or a rapid "crash out" crystallization to bulk-remove impurities first.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Anti-Solvent Crystallization with Seeding (Oiling-Out Mitigation)

Objective: Isolate 5-methoxy-1H-indole-2-carbonitrile without triggering Liquid-Liquid Phase Separation.

  • Dissolution: Dissolve 10.0 g of crude 5-methoxy-1H-indole-2-carbonitrile in 50 mL of ethyl acetate at 55 °C under continuous stirring (400 rpm).

  • Clarification: Filter the hot solution through a 0.22 µm PTFE syringe filter to remove insoluble impurities that could act as uncontrolled nucleation sites.

  • Cooling to Seeding Point: Cool the solution to 40 °C.

    • Self-Validation Checkpoint: The solution MUST remain visibly clear. If it turns cloudy or an emulsion forms, the system has oiled out. You must reheat to 55 °C to redissolve and try cooling to a slightly higher temperature (e.g., 45 °C).

  • Seeding: Introduce 0.1 g (1 wt%) of pure, milled 5-methoxy-1H-indole-2-carbonitrile seed crystals.

    • Self-Validation Checkpoint: Observe for 15 minutes. The seeds should remain suspended (confirming supersaturation) and the solution must not oil out.

  • Anti-Solvent Addition: Titrate n-heptane at a strictly controlled rate of 0.5 mL/min using an automated syringe pump until 50 mL is added.

  • Aging and Isolation: Age the suspension at 20 °C for 2 hours to allow for complete desupersaturation. Filter, wash with 10 mL of cold heptane, and dry under vacuum at 40 °C.

Protocol B: Controlled Cooling Crystallization for Polymorph Control

Objective: Selectively crystallize the thermodynamically stable polymorph.

  • Dissolution: Dissolve 10.0 g of the compound in 60 mL of absolute ethanol at 60 °C.

  • Thermal Eradication: Hold the solution at 60 °C for 30 minutes.

    • Causality: This ensures the complete destruction of any residual crystalline lattice, erasing the thermal history of the metastable forms.

  • Linear Cooling: Program the crystallizer thermostat to cool the solution from 60 °C to 10 °C at a slow, linear rate of 0.1 °C/min.

    • Causality: A slow cooling rate ensures the system remains in a low-supersaturation state, providing the necessary time for the thermodynamically stable polymorph to nucleate and grow[2][8].

  • Harvesting: Filter the resulting crystals and wash with cold ethanol.

  • Analytical Validation: Analyze a 50 mg sample using X-ray Powder Diffraction (XRPD) to confirm the diffraction pattern matches the reference standard, and Differential Scanning Calorimetry (DSC) to verify a single, sharp melting endotherm at 146–147 °C.

References

  • Mettler Toledo. "Oiling Out in Crystallization".[Link]

  • Arjun M. (2025). "Crystallization Processes and Polymorphic Control for Enhanced Drug Performance". J Mol Pharm Org Process Res 13: 279.[Link]

  • Molecules (2021). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions", 26(17), 5287.[Link]

  • ResearchGate (2020). "Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review". [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1H-indole-2-carbonitrile

Welcome to the technical support center for the preparation of 5-methoxy-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the preparation of 5-methoxy-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and byproducts, thereby improving your yield and product purity.

Introduction

5-Methoxy-1H-indole-2-carbonitrile is a key building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can be hampered by the formation of various impurities and byproducts that are often difficult to separate from the desired product. This guide focuses on the most common synthetic route: the dehydration of 5-methoxy-1H-indole-2-carboxamide, typically employing phosphorus oxychloride (POCl₃). We will delve into the mechanistic origins of common impurities and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis of 5-methoxy-1H-indole-2-carbonitrile:

Q1: My reaction to dehydrate 5-methoxy-1H-indole-2-carboxamide with POCl₃ is sluggish and gives a low yield. What could be the cause?

A1: Several factors can contribute to a low yield. Firstly, ensure that your starting carboxamide is completely dry, as moisture will consume the dehydrating agent. Secondly, the purity of the POCl₃ is crucial; aged or improperly stored POCl₃ may have partially hydrolyzed, reducing its efficacy. Lastly, reaction temperature plays a significant role. While heating is necessary, excessive temperatures can lead to decomposition of the starting material and product. A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Q2: I'm observing a significant amount of a polar byproduct that is difficult to separate from my desired nitrile. What could it be?

A2: A common polar byproduct is the unreacted starting material, 5-methoxy-1H-indole-2-carboxamide. This indicates an incomplete reaction. To drive the reaction to completion, you can try increasing the equivalents of POCl₃, extending the reaction time, or moderately increasing the reaction temperature. Another possibility is the hydrolysis of the nitrile product back to the carboxamide during the work-up if the conditions are not carefully controlled.

Q3: My final product is a dark, tarry substance after work-up. What causes this and how can I prevent it?

A3: The formation of dark, polymeric materials is often due to the acidic conditions generated during the reaction (HCl is a byproduct of the reaction with POCl₃). The electron-rich indole ring, particularly with the activating methoxy group, is susceptible to acid-catalyzed polymerization and degradation, especially at elevated temperatures. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (to prevent oxidation) and to neutralize the reaction mixture promptly and carefully during work-up. The use of a non-polar solvent can sometimes help to precipitate the product and protect it from the acidic aqueous phase during extraction.

Q4: I've noticed an unexpected peak in my mass spectrum corresponding to a chlorinated impurity. How is this happening?

A4: Chlorinated impurities can arise from the reaction of the indole ring with POCl₃, especially if a formamide like N,N-dimethylformamide (DMF) is used as a solvent or catalyst. The combination of POCl₃ and DMF forms a Vilsmeier reagent (a chloroiminium ion), which is a potent electrophile. This reagent can attack the electron-rich indole nucleus, leading to the formation of chlorinated byproducts. To avoid this, consider using a non-participating solvent such as acetonitrile or 1,2-dichloroethane.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Dehydration and Presence of Starting Carboxamide

Symptoms:

  • A significant spot corresponding to the starting carboxamide is visible on the TLC plate of the crude reaction mixture.

  • The isolated yield of the nitrile is low.

  • The purified product shows characteristic amide peaks in the IR or NMR spectrum.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Insufficient Dehydrating Agent The stoichiometry of the reaction requires an adequate amount of POCl₃ to convert all the carboxamide to the nitrile. Side reactions or impurities in the POCl₃ can consume the reagent.- Increase the molar equivalents of POCl₃ (e.g., from 1.5 to 2.5 equivalents).- Use freshly distilled or a new bottle of POCl₃.
Low Reaction Temperature The dehydration reaction has an activation energy barrier that may not be overcome at lower temperatures, leading to a slow or incomplete reaction.- Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC.- Be cautious of excessive heat, which can lead to degradation.
Short Reaction Time The reaction may not have reached completion within the allotted time.- Extend the reaction time, monitoring by TLC until the starting material spot disappears or is minimized.
Presence of Moisture Water in the starting material or solvent will react with and quench the POCl₃, rendering it ineffective for the dehydration.- Ensure the 5-methoxy-1H-indole-2-carboxamide is thoroughly dried before use (e.g., in a vacuum oven).- Use anhydrous solvents.

Experimental Protocol: Optimizing the Dehydration Reaction

  • To a solution of 5-methoxy-1H-indole-2-carboxamide (1.0 eq) in anhydrous acetonitrile, add freshly distilled phosphorus oxychloride (2.0 eq) dropwise at 0°C under an argon atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Chlorinated and Formylated Byproducts

Symptoms:

  • Mass spectrometry data indicates the presence of one or more chlorine atoms in an impurity.

  • ¹H NMR may show additional aromatic signals or a singlet in the aldehyde region (around 9-10 ppm).

  • The product has a persistent yellow or brownish color even after initial purification.

Root Causes and Solutions:

The formation of these byproducts is often linked to the generation of a Vilsmeier-type reagent when POCl₃ reacts with a formamide solvent or catalyst (e.g., DMF).

Diagram: Formation of Vilsmeier Reagent and Subsequent Side Reactions

Vilsmeier_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Chlorinated_Byproduct Chlorinated Byproduct Vilsmeier_Reagent->Chlorinated_Byproduct Electrophilic Attack (Chlorination) Formylated_Byproduct Formylated Byproduct Vilsmeier_Reagent->Formylated_Byproduct Electrophilic Attack (Formylation) Indole 5-Methoxy-1H-indole (from starting material or product) Indole->Chlorinated_Byproduct Indole->Formylated_Byproduct

Caption: Formation of the Vilsmeier reagent and subsequent side reactions.

Root Cause Explanation Troubleshooting Steps
Use of DMF as Solvent/Catalyst The reaction between POCl₃ and DMF generates the highly electrophilic Vilsmeier reagent.- Replace DMF with a non-participating solvent like acetonitrile, 1,2-dichloroethane, or toluene.- If a catalyst is needed, consider a non-nucleophilic base like pyridine.
High Reaction Temperature Elevated temperatures can promote the electrophilic aromatic substitution reactions leading to these byproducts.- Conduct the reaction at the lowest temperature that allows for efficient dehydration.
Excess POCl₃ A large excess of POCl₃ can increase the concentration of reactive intermediates.- Use the minimum amount of POCl₃ required for complete conversion of the starting material.

Experimental Protocol: Minimizing Byproduct Formation

  • Follow the optimized dehydration protocol mentioned in the previous section, strictly avoiding the use of DMF.

  • During work-up, ensure that the neutralization is carried out at a low temperature (0-5°C) to minimize any potential hydrolysis of the nitrile or degradation of the product.

  • For purification, a gradient elution during column chromatography, starting with a non-polar eluent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, can help in separating the less polar chlorinated byproducts from the desired nitrile.

Conclusion

The successful synthesis of 5-methoxy-1H-indole-2-carbonitrile with high purity hinges on a careful consideration of the reaction conditions and a thorough understanding of potential side reactions. By implementing the strategies outlined in this guide, researchers can effectively troubleshoot common issues, minimize the formation of impurities and byproducts, and ultimately achieve higher yields of the desired product.

References

  • ChemBK. (2024, April 10). Phosphorus oxychloride. [Link]

  • Hrizi, A., Cailler, M., Carcenac, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Ratnam, R., Sandip, A., & Mofizuddin, M. (2006). Preparation of phosphorus oxychloride as a byproduct of phosphorus pentachloride and dimethylformamide, and its use for the chlorination reaction by conversion to the Vilsmeier-Haack reagent. Semantic Scholar. [Link]

  • Google Patents. (2009). Generation of phosphorus oxychloride as by-product from phosphorus pentachloride and dmf and its use for chlorination reaction by converting into vilsmeier-haack reagent.
  • Patsnap Eureka. (2009, May 21). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • Anderson, N. G. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(5), 1438-1441. [Link]

  • ResearchGate. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Amide to Nitrile - Common Conditions. [Link]

  • Semantic Scholar. POCl3 chlorination of 4-quinazolones. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1873-1883. [Link]

  • Yan, Q., et al. (2013). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2·2H2O-Mediated Intramolecular Cyclization. Organic & Biomolecular Chemistry, 11(38), 6537-6545. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Royal Society of Chemistry. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 6(10), 8356-8363. [Link]

  • Chemistry Steps. (2025, December 13). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]

  • The Journal of Organic Chemistry. (2023, August 7). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. chlorosulfonyl isocyanate. [Link]

  • Academia.edu. (n.d.). (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. [Link]

  • Synthetic Map. Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5. [Link]

  • Chemcia Scientific, LLC. 5-Methoxy-1H-indole-2-carbonitrile-Information. [Link]

  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • ResearchGate. (2020, October 28). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.10: Dehydration Using POCl3 and Pyridine. [Link]

  • ACS Publications. (2000). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]

  • Chemistry Steps. (2020, August 9). POCl3 for Dehydration of Alcohols. [Link]

  • Wikipedia. Chlorosulfonyl isocyanate. [Link]

  • Williamson, B. L., et al. (1998). 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]-1H-indole. Acta Crystallographica Section C: Crystal Structure Communications, 54(12), 1963-1965. [Link]

  • Research Trends. (n.d.). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. [Link]

  • Pearson+. (n.d.). *Some alcohols undergo rearrangement or other unwanted side react
Optimization

Resolving NMR signal overlap in 5-methoxy-1H-indole-2-carbonitrile analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in the structural verification of indole derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in the structural verification of indole derivatives: resolving severe ¹H NMR signal overlap.

When analyzing 5-methoxy-1H-indole-2-carbonitrile , researchers frequently encounter a convoluted multiplet in the aromatic region. This guide synthesizes the causality behind this phenomenon with field-proven, self-validating experimental protocols to help you achieve unambiguous peak assignment and precise quantitative integration.

PART 1: The Analytical Challenge (Data Presentation)

To understand the overlap, we must first look at the quantitative chemical shift data. The strongly electron-donating methoxy group at C5 and the electron-withdrawing cyano group at C2 create opposing anisotropic effects. In non-polar solvents like CDCl₃, this forces the H3, H4, and H6 protons into nearly identical electronic environments[1][2].

Table 1: Standard NMR Chemical Shifts of 5-methoxy-1H-indole-2-carbonitrile in CDCl₃

Position¹H Chemical Shift (ppm)Multiplicity & J-CouplingIntegration¹³C Chemical Shift (ppm)
NH (H1) 8.53s (broad)1H-
C3 (H3) 7.11d (J = 1.0 Hz)1H114.2
C4 (H4) 7.08 – 7.03m (severe overlap)2H (with H6)101.9
C6 (H6) 7.08 – 7.03m (severe overlap)2H (with H4)118.0
C7 (H7) 7.34 – 7.28m1H113.9
OCH₃ 3.85s3H55.7

(Note: Quaternary carbons C2, C5, CN, C3a, and C7a appear at 106.4, 155.4, 112.6, 126.7, and 132.1 ppm, respectively[2].)

PART 2: Troubleshooting FAQs (Causality & Logic)

Q1: Why do I see a convoluted, unintegratable multiplet around 7.03–7.08 ppm in CDCl₃? A: This is a direct consequence of homonuclear scalar coupling combined with identical chemical shielding. The methoxy group at C5 shields the ortho positions (H4 and H6), pushing their resonances upfield. Concurrently, the cyano group at C2 limits electron density on the pyrrole ring, keeping the H3 resonance relatively downfield. In CDCl₃, these signals converge. Because they are coupled to each other (e.g., H4 and H6 share a meta coupling of ~2.4 Hz), their multiplets cross-contaminate, making standard 1D integration mathematically unreliable[1].

Q2: How does Pure Shift NMR resolve this overlap without requiring a higher-field spectrometer? A: Standard ¹H NMR spectra are complicated by J-couplings, which split signals into broad multiplets. Pure shift techniques, such as PSYCHE (Pure Shift Yielded by CHirp Excitation), utilize low flip-angle frequency-swept pulses combined with weak field gradients[3]. The Causality: This pulse sequence selectively refocuses the evolution of homonuclear J-couplings while allowing chemical shift evolution to proceed normally. By acquiring the data in "chunks" and reconstructing the Free Induction Decay (FID), the multiplet structure collapses. The overlapped 7.03–7.08 ppm multiplet is reduced to distinct, sharp singlets positioned at their exact chemical shifts, enabling precise quantitative integration[4].

Q3: When should I use 2D HSQC/HMBC instead of Pure Shift NMR? A: Pure Shift NMR is optimal for quantitative 1D integration, but it does not provide structural connectivity. If your goal is unambiguous peak assignment (e.g., distinguishing C4 from C6), 2D NMR is required. HSQC resolves overlapping protons by spreading them along the orthogonal ¹³C dimension. Because C4 (ortho to methoxy, ~101.9 ppm) and C6 (~118.0 ppm) have vastly different electron densities, their corresponding proton signals will be completely separated in the 2D plane[2].

PART 3: Experimental Workflows & Decision Matrix

Use the following logical workflow to determine the most efficient path to resolving your specific signal overlap issue.

NMR_Troubleshooting Start Detect Signal Overlap (7.03 - 7.08 ppm) CheckSolvent Can solvent be changed? Start->CheckSolvent Solvent Solvent Titration (Switch CDCl3 to DMSO-d6) CheckSolvent->Solvent Yes PureShift Acquire Pure Shift NMR (Collapse J-couplings) CheckSolvent->PureShift No CheckRes Overlap Resolved? Solvent->CheckRes TwoD Acquire 2D NMR (HSQC / HMBC) CheckRes->TwoD No Success Unambiguous Assignment & Integration CheckRes->Success Yes PureShift->Success TwoD->Success

Workflow for resolving 1H NMR signal overlap in indole derivatives.

PART 4: Self-Validating Experimental Protocols

Protocol A: Solvent Titration (CDCl₃ to DMSO-d₆)

Mechanism: DMSO-d₆ disrupts intramolecular hydrogen bonding and strongly solvates the indole NH, shifting it from ~8.5 ppm to >12 ppm. This alters the macroscopic solvation sphere around the molecule, differentially deshielding the aromatic protons and often pulling H4 and H6 apart.

  • Preparation: Evaporate the CDCl₃ from your 15–20 mg sample under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the sample in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum.

  • System Validation: Verify the solvent residual peak at 2.50 ppm. If the indole NH peak remains broad and appears upfield (<10 ppm), trace water in the DMSO-d₆ is causing rapid proton exchange. Discard and use a fresh ampoule of anhydrous DMSO-d₆.

Protocol B: PSYCHE Pure Shift NMR Acquisition

Mechanism: Signal-to-noise in pseudo-2D pure shift NMR is inversely proportional to the Sweep Width (SW). Narrowing the window maximizes sensitivity, while chunking the acquisition removes scalar coupling[4].

  • Pulse Calibration: Perform a rigorous 90° pulse calibration (pulsecal). Pure shift sequences rely on precise flip angles for the chirp pulses; miscalibrated hard pulses will lead to incomplete decoupling and catastrophic signal loss.

  • Parameter Setup: Set the Sweep Width (SW) to a narrow window (e.g., 4–5 ppm) covering only the aromatic and methoxy regions.

  • Chunk Duration: Set the chunk duration parameter (SW1) to ~60 Hz. Critical rule: The ratio of SW2/SW1 must be an exact integer to avoid reconstruction artifacts[4].

  • Acquisition & Processing: Execute the pseudo-2D experiment and process using the pshift macro to reconstruct the 1D FID.

  • System Validation: Inspect the OCH₃ peak at 3.85 ppm. In a successful pure shift spectrum, this should be a single, sharp peak. If periodic sidebands appear around it, the SW2/SW1 integer rule was violated, causing discontinuities in the reconstructed FID. Adjust the SW1 parameter and re-acquire[4].

Protocol C: ¹H-¹³C HSQC Acquisition for Backbone Assignment

Mechanism: HSQC transfers magnetization from sensitive protons to less sensitive ¹³C nuclei via the one-bond coupling constant (¹J_CH), allowing you to separate overlapping protons based on the distinct electron densities of their attached carbons[2].

  • Preparation: Ensure the sample is highly concentrated (>20 mg/0.6 mL) to optimize the signal-to-noise ratio for the ¹³C indirect dimension.

  • Parameter Setup: Set the ¹J(CH) coupling constant delay to 145 Hz. This delay ( 1/2J ) optimizes polarization transfer for typical aromatic C-H bonds.

  • Acquisition: Acquire the 2D spectrum with a minimum of 128 increments in the indirect (t1) dimension to ensure adequate ¹³C resolution.

  • System Validation: Check the cross-peak for the OCH₃ group (3.85 ppm / 55.7 ppm). If this peak is missing or exhibits severe phase distortion, the ¹J(CH) delay is miscalibrated. If the peak is sharp and correctly phased, the system is validated, and you can confidently assign the separated H4 and H6 cross-peaks.

References

  • Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Source: NIH (PubMed Central) URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines Source: AWS (Supporting Information) URL: [Link]

  • Title: Pure Shift NMR Source: Manchester NMR Methodology Group URL: [Link]

  • Title: Pure Shift NMR Source: University of Wyoming NMR Facility URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Methoxy-1H-indole-2-carbonitrile vs. 5-Methoxy-1H-indole-3-carbonitrile

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the subtle electronic interplay within substituted indoles is paramount. The placement of a cyano (-CN) group on the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the subtle electronic interplay within substituted indoles is paramount. The placement of a cyano (-CN) group on the electron-rich indole core fundamentally rewires its reactivity. When coupled with the electron-donating 5-methoxy (-OMe) group, the positional isomerism of the nitrile—at C2 versus C3—dictates entirely divergent synthetic pathways.

This guide provides an objective, data-driven comparison of 5-methoxy-1H-indole-2-carbonitrile and 5-methoxy-1H-indole-3-carbonitrile , detailing their mechanistic causality, quantitative reactivity profiles, and self-validating experimental protocols.

Mechanistic Causality & Electronic Architecture

The unsubstituted indole ring is an electron-rich system that naturally undergoes electrophilic aromatic substitution (EAS) at the C3 position due to the enamine-like character of the pyrrole ring. The introduction of a 5-methoxy group further activates the ring, particularly at the C4 and C6 positions via resonance (+M effect). However, the introduction of the strongly electron-withdrawing cyano group (-I, -M effects) creates a competitive electronic environment.

The 2-Carbonitrile Paradigm

In 5-methoxy-1H-indole-2-carbonitrile , the -CN group is located at C2. While it globally reduces the electron density of the pyrrole ring, it leaves the intrinsically nucleophilic C3 position open. Because the cyano group at C2 cannot fully suppress the enamine-like push of electrons from the indole nitrogen to C3, this position remains the primary site for electrophilic attack. This scaffold is heavily utilized to generate 3-halogenated intermediates, which serve as crucial precursors for downstream palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura)1.

The 3-Carbonitrile Paradigm

In 5-methoxy-1H-indole-3-carbonitrile , the -CN group is at C3. This placement directly blocks the most nucleophilic site and strongly deactivates the entire pyrrole ring towards electrophiles. Consequently, electrophilic bromination or iodination is redirected to the benzene ring, specifically to the C4 or C6 positions, which are activated by the 5-methoxy group 2. Conversely, the C3-nitrile itself becomes highly electrophilic due to conjugation with the ring, making it highly susceptible to nucleophilic addition, such as the formation of carboxamidines 3.

ReactivityLogic Core 5-Methoxyindole Core Electron-Rich Scaffold Iso2 5-Methoxy-1H-indole-2-carbonitrile (-CN at C2) Core->Iso2 Isomerization Iso3 5-Methoxy-1H-indole-3-carbonitrile (-CN at C3) Core->Iso3 Isomerization C3_Open C3 Position Open Maintains Nucleophilicity Iso2->C3_Open C3_Blocked C3 Position Blocked Pyrrole Ring Deactivated Iso3->C3_Blocked EAS_C3 Regioselective EAS at C3 (e.g., Halogenation) C3_Open->EAS_C3 Electrophilic Reagents Nuc_CN Nucleophilic Attack on -CN (e.g., Amidine Formation) C3_Blocked->Nuc_CN Nucleophilic Reagents EAS_C4C6 EAS Redirected to C4/C6 (Activated by 5-OMe) C3_Blocked->EAS_C4C6 Electrophilic Reagents

Caption: Electronic effects dictating divergent reactivity in 5-methoxycyanoindoles.

Quantitative Reactivity Comparison

The following table summarizes the divergent experimental profiles and quantitative spectroscopic markers that differentiate the two isomers.

Property / Reactivity Metric5-Methoxy-1H-indole-2-carbonitrile5-Methoxy-1H-indole-3-carbonitrile
Primary Nucleophilic Site C3 (Pyrrole ring)C4 / C6 (Benzene ring, directed by 5-OMe)
Nitrile Reactivity Moderate (Conjugated, but less activated)High (Highly susceptible to nucleophilic addition)
Typical Functionalization C3-Halogenation Cross-CouplingNitrile reduction or Amidine formation
Key Intermediate Formed 3-Iodo-5-methoxy-1H-indole-2-carbonitrileN-Hydroxy-5-methoxy-1H-indole-3-carboxamidine
Typical Reaction Yields 77–81% (C3-Iodination)>80% (Amidine Formation)
Diagnostic ¹H NMR Marker C3-H singlet at ~6.83–7.06 ppmC2-H singlet at ~8.24 ppm
Diagnostic IR Marker C≡N stretch ~2215 cm⁻¹C≡N stretch ~2220 cm⁻¹

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm causality and mechanism.

Protocol 1: Regioselective C3-Iodination of 5-Methoxy-1H-indole-2-carbonitrile

Objective: Synthesize a cross-coupling precursor by exploiting the residual nucleophilicity of the C3 position.

Causality: N-Iodosuccinimide (NIS) is selected as a mild, easily handled source of electrophilic iodine ( I+ ), preventing the over-halogenation typically seen with elemental iodine. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to stabilize the highly polar Wheland intermediate formed during the electrophilic aromatic substitution.

Step-by-Step Procedure:

  • Dissolve 5-methoxy-1H-indole-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath to control the initial exothermic generation of the iodonium complex.

  • Add NIS (1.1 eq) portion-wise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic iodine.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Self-Validation Checkpoints:

  • In-Process (TLC): Monitor using Hexane/EtOAc (3:1). The starting material spot will disappear, replaced by a lower Rf​ spot. The lower Rf​ is a direct result of the increased molecular weight and polarizability introduced by the heavy iodine atom.

  • Post-Process (¹H NMR): The definitive proof of mechanism is the complete disappearance of the C3-H singlet (originally at ~6.83–7.06 ppm in CDCl3​ ). The preservation of the benzene ring protons confirms regioselectivity.

Protocol 2: Nucleophilic Addition to 5-Methoxy-1H-indole-3-carbonitrile

Objective: Synthesize N-hydroxy-5-methoxy-1H-indole-3-carboxamidine via direct attack on the activated nitrile.

Causality: The 3-cyano group is highly electrophilic due to its conjugation with the electron-withdrawing indole core. Triethylamine ( Et3​N ) is used to deprotonate hydroxylamine hydrochloride ( NH2​OH⋅HCl ), generating the active free hydroxylamine nucleophile in situ. Ethanol serves as a protic solvent, facilitating the essential proton transfers required during the addition to the C≡N triple bond.

Step-by-Step Procedure:

  • Suspend 5-methoxy-1H-indole-3-carbonitrile (1.0 eq) and NH2​OH⋅HCl (2.5 eq) in absolute ethanol (0.3 M).

  • Add Et3​N (2.5 eq) dropwise. The mixture will become homogeneous as the free hydroxylamine is generated.

  • Heat the reaction to reflux (78 °C) for 4–6 hours.

  • Cool to room temperature and concentrate the solvent under reduced pressure.

  • Triturate the residue with cold water to precipitate the product, filter, and dry under high vacuum.

Self-Validation Checkpoints:

  • In-Process (IR Spectroscopy): Take a crude aliquot and perform ATR-IR. The sharp, intense C≡N stretching band at ~2220 cm⁻¹ will completely vanish, validating the consumption of the nitrile group.

  • Post-Process (MS & IR): High-resolution mass spectrometry (ESI-MS) will show an exact mass shift of +33.02 Da corresponding to the addition of NH2​OH . The final IR spectrum will exhibit broad O-H and N-H stretches (3300-3400 cm⁻¹) and a new C=N stretch (~1650 cm⁻¹).

ExperimentalWorkflow Start Substrate Selection Sub2 5-Methoxy-1H-indole-2-carbonitrile Start->Sub2 Sub3 5-Methoxy-1H-indole-3-carbonitrile Start->Sub3 Rxn2 Reaction: NIS, DMF, 25°C Mechanism: Electrophilic Iodination Sub2->Rxn2 Rxn3 Reaction: NH2OH·HCl, Et3N, EtOH, Reflux Mechanism: Nucleophilic Addition Sub3->Rxn3 Val2 Validation: 1H NMR Loss of C3-H singlet (~7.0 ppm) Rxn2->Val2 Prod2 Product: 3-Iodo Derivative (Cross-Coupling Precursor) Val2->Prod2 Val3 Validation: IR Spectroscopy Loss of C≡N stretch (~2220 cm⁻¹) Rxn3->Val3 Prod3 Product: N-Hydroxycarboxamidine (Bioactive Scaffold) Val3->Prod3

Caption: Step-by-step experimental workflows and self-validation analytical checkpoints.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions National Institutes of Health (NIH) / Molecules
  • An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole Benchchem
  • N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine Reactivity Profile Benchchem

Sources

Comparative

A Researcher's Guide to the Synthesis of 5-methoxy-1H-indole-2-carbonitrile: A Comparative Analysis

For Immediate Release: A Comprehensive Guide for Chemical Researchers and Pharmaceutical Professionals on the Synthesis of 5-methoxy-1H-indole-2-carbonitrile This publication provides an in-depth, objective comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release: A Comprehensive Guide for Chemical Researchers and Pharmaceutical Professionals on the Synthesis of 5-methoxy-1H-indole-2-carbonitrile

This publication provides an in-depth, objective comparison of the primary synthetic pathways for 5-methoxy-1H-indole-2-carbonitrile, a key intermediate in pharmaceutical development. This guide is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions on synthetic strategy.

Introduction: The Significance of 5-methoxy-1H-indole-2-carbonitrile

5-methoxy-1H-indole-2-carbonitrile serves as a fundamental building block in the creation of a multitude of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the specific functionalization of this molecule at the 5- and 2-positions offers a versatile platform for the synthesis of novel therapeutic agents. An efficient and scalable synthesis is therefore a critical consideration for any research and development program involving this intermediate.

Comparative Analysis of Synthetic Pathways

This guide will dissect three prominent synthetic routes, providing a detailed examination of their methodologies, underlying mechanisms, and practical advantages and disadvantages.

1. The Enduring Classic: The Fischer Indole Synthesis

First described by Emil Fischer in 1883, the Fischer indole synthesis remains a stalwart method for constructing the indole nucleus.[1][2] This acid-catalyzed cyclization of a phenylhydrazone is a foundational reaction in heterocyclic chemistry.[2][3]

Methodology & Mechanism: The reaction typically involves the condensation of (4-methoxyphenyl)hydrazine with a suitable carbonyl compound, such as an α-keto nitrile, to form a hydrazone in situ.[3] Under acidic conditions, provided by catalysts like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), the hydrazone undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[2][5] The electron-donating nature of the methoxy group at the para-position generally facilitates this reaction.[1]

Experimental Protocol: A Representative Fischer Indole Synthesis

  • Hydrazone Formation: (4-methoxyphenyl)hydrazine hydrochloride and pyruvonitrile are stirred in a suitable solvent (e.g., ethanol).

  • Cyclization: An acid catalyst such as polyphosphoric acid is added, and the mixture is heated to reflux.

  • Workup: The reaction is cooled and quenched with ice-water.

  • Isolation: The precipitated product is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization or column chromatography.

Caption: A simplified workflow of the Fischer indole synthesis.

2. The Regioselective Approach: The Bartoli Indole Synthesis

The Bartoli indole synthesis offers a valuable alternative, particularly for the preparation of substituted indoles.[4][6] This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[6][7]

Methodology & Mechanism: For the synthesis of the target molecule, the reaction would commence with an ortho-substituted methoxy-nitroarene and a vinyl Grignard reagent. The reaction requires at least three equivalents of the Grignard reagent when starting from a nitroarene.[4][6] The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[6][8] The nitrile group would then be introduced in a separate step. This method is particularly advantageous for producing indoles with substitution on both the carbocyclic and pyrrole rings.[6]

Experimental Protocol: A Representative Bartoli Synthesis followed by Cyanation

  • Grignard Reaction: An ortho-substituted methoxy-nitrobenzene in an anhydrous solvent is reacted with a vinyl Grignard reagent at low temperature.

  • Workup and Cyclization: The reaction is quenched with an acidic aqueous solution to induce cyclization and afford 5-methoxy-1H-indole.

  • Cyanation: The resulting indole is then subjected to a cyanation reaction to install the nitrile group at the 2-position.

Caption: A two-step workflow for the synthesis via palladium-catalyzed cyanation.

Quantitative Data and Performance Metrics

Synthetic PathwayTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Fischer Indole Synthesis Good to HighHarsh (acidic, high temp)Cost-effective, well-establishedLimited functional group tolerance, potential for side reactions
Bartoli Indole Synthesis Moderate to GoodMild to moderateGood regioselectivity, broader substrate scopeRequires stoichiometric Grignard reagent, multi-step for cyanation
Palladium-Catalyzed Cyanation High to ExcellentMildExcellent functional group tolerance, high yields, scalableCost of catalyst and ligands, potential for catalyst poisoning by cyanide [9]

Conclusion and Recommendations

The optimal synthetic route to 5-methoxy-1H-indole-2-carbonitrile is contingent upon the specific needs of the research program.

  • For large-scale, cost-sensitive production, the Fischer Indole Synthesis remains a compelling option, provided the substrate is tolerant of the harsh conditions.

  • The Bartoli Indole Synthesis provides a valuable alternative for constructing the indole core with good regiocontrol under milder conditions, although it necessitates a subsequent cyanation step.

  • For applications in medicinal chemistry and drug discovery, where high purity, yield, and broad functional group compatibility are paramount, Palladium-Catalyzed Cyanation stands out as the superior method. Its reliability and amenability to a wide range of substrates often justify the higher initial costs associated with the catalyst and reagents.

This guide serves as a foundational resource for the synthesis of 5-methoxy-1H-indole-2-carbonitrile. It is imperative that researchers conduct their own risk assessments and optimization studies to ensure safe and efficient execution of any chosen synthetic pathway.

References

  • Bartoli Indole Synthesis - Wikipedia. Available at: [Link]

  • Zeidan, N., Bognar, S., Lee, S., & Lautens, M. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters, 19(19), 5058–5061. Available at: [Link]

  • Bartoli Indole Synthesis - Online Organic Chemistry Tutor. Available at: [Link]

  • The Bartoli Indole Synthesis. Available at: [Link]

  • Dalpozzo, R., Bartoli, G., & Nardi, M. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(14), 4728-4750. Available at: [Link]

  • Bartoli Indole Synthesis - Name-Reaction.com. Available at: [Link]

  • Hrizi, A., Cailler, M., Carcenac, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - ResearchGate. Available at: [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. Available at: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 5-methoxyindole - Google Patents.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. Available at: [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Available at: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available at: [Link]

Sources

Validation

Cross-Validation of Receptor Binding Assays for 5-Methoxy-1H-indole-2-carbonitrile

As a Senior Application Scientist, I approach the validation of small-molecule ligands not merely as a checklist of protocols, but as a system of rigorous, self-validating checks. The compound 5-methoxy-1H-indole-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of small-molecule ligands not merely as a checklist of protocols, but as a system of rigorous, self-validating checks. The compound 5-methoxy-1H-indole-2-carbonitrile (CAS 101681-81-6) is a highly functionalized synthetic building block. Characterized by an electron-donating methoxy group and an electron-withdrawing cyano group on an indole core, it serves as a privileged pharmacophore for developing neuroreceptor ligands, including NMDA receptor antagonists and Bradykinin B1/B2 receptor modulators[1][2].

However, evaluating small, hydrophobic, and optically active molecules like 5-methoxyindoles presents distinct bioassay challenges. They are highly prone to non-specific lipid binding, compound aggregation, and auto-fluorescence (the indole ring absorbs in the UV range and emits in the visible spectrum). To establish true structure-activity relationships (SAR) and eliminate false positives, we cannot rely on a single assay format. We must employ an orthogonal cross-validation strategy that objectively compares data across distinct biophysical and biochemical platforms[3].

Below is a comprehensive guide comparing the three primary assay platforms used to evaluate this compound, complete with causality-driven methodologies and self-validating experimental designs.

Orthogonal Cross-Validation Workflow

AssayValidation cluster_platforms Orthogonal Assay Platforms Compound 5-Methoxy-1H-indole-2-carbonitrile (Target Ligand) RBA Radioligand Binding (RBA) Endpoint Affinity (Ki) Compound->RBA Filtration TRFRET TR-FRET Assay Homogeneous (Kd) Compound->TRFRET Optical SPR SPR (Label-Free) Real-Time Kinetics (kon, koff) Compound->SPR Microfluidic Validation Data Integration Artifact Elimination & SAR RBA->Validation TRFRET->Validation SPR->Validation

Figure 1: Orthogonal cross-validation workflow for 5-methoxy-1H-indole-2-carbonitrile.

Comparative Assay Methodologies

Radioligand Binding Assay (RBA): The Thermodynamic Gold Standard

The "Why": RBA remains the gold standard for determining thermodynamic affinity ( Ki​ ) and receptor density ( Bmax​ ) because it relies on radioactive decay rather than light. This makes it completely impervious to the optical interference (auto-fluorescence or inner-filter effects) inherently caused by the 5-methoxyindole core[4][5].

Step-by-Step Protocol (e.g., Bradykinin B2 Receptor Target):

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)[2].

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: 5-methoxy-1H-indole-2-carbonitrile is highly hydrophobic. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific binding (NSB) of the indole compound to the filter matrix, which would otherwise artificially inflate the apparent binding affinity[2].

  • Incubation: Mix 10 µg of membrane protein with a fixed concentration of [3H] -labeled reference ligand and varying concentrations of the indole compound (0.1 nM to 10 µM). Include 0.1% BSA in the buffer.

    • Causality: BSA acts as a carrier protein, preventing the hydrophobic compound from adhering to the plastic walls of the assay plate.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration. Wash filters 3x with ice-cold buffer to trap the membrane-bound receptor complexes, add scintillation cocktail, and quantify radioactivity (CPM).

  • Self-Validation Check: Always include a known competitive antagonist (e.g., 5 µM unlabeled Bradykinin) in parallel wells to define the non-specific binding (NSB) baseline. A signal-to-background ratio of >5:1 confirms assay integrity[2].

Time-Resolved FRET (TR-FRET): High-Throughput Homogeneous Profiling

The "Why": While RBA is robust, it is low-throughput and generates radioactive waste. TR-FRET offers a homogeneous (no-wash) alternative. Critically, standard fluorescence assays fail with indoles due to native fluorescence. TR-FRET solves this by introducing a microsecond time delay between excitation and emission detection, ensuring a clean readout[6][7].

Step-by-Step Protocol:

  • Reagent Assembly: Utilize a target receptor labeled with a Terbium (Tb) cryptate donor and a fluorescent tracer ligand coupled to a red acceptor (e.g., d2 or XL665)[8].

  • Assay Execution: In a 384-well low-volume plate, dispense 5 µL of the Tb-labeled receptor, 5 µL of the fluorescent tracer, and 10 µL of 5-methoxy-1H-indole-2-carbonitrile at various concentrations.

  • Equilibration: Incubate at room temperature for 2 hours in the dark.

    • Causality: Because this is a homogeneous assay, achieving true thermodynamic equilibrium is mandatory before reading, as no unbound ligand is washed away.

  • Time-Delayed Detection: Excite the plate at 337 nm. Enforce a 50-microsecond measurement delay before integrating the emission at 665 nm.

    • Causality: The 5-methoxyindole core acts as a native fluorophore when excited in the UV range. The 50-µs delay allows this short-lived compound auto-fluorescence to decay to baseline, ensuring that only the long-lived lanthanide FRET signal is recorded[7].

  • Self-Validation Check: Calculate the 665/620 nm emission ratio. This ratiometric measurement internally corrects for well-to-well variations in volume or minor optical quenching by the indole compound. A Z'-factor >0.5 validates the assay's robustness.

Surface Plasmon Resonance (SPR): Label-Free Kinetic Resolution

The "Why": Equilibrium assays (RBA, TR-FRET) provide affinity ( Kd​ ) but mask the kinetic mechanics of binding (association rate kon​ and dissociation rate koff​ ). SPR provides real-time, label-free kinetic data. For a low-molecular-weight compound like 5-methoxy-1H-indole-2-carbonitrile (MW ~172.19 g/mol )[9], SPR requires high-density target immobilization and rigorous bulk shift corrections[10][11].

Step-by-Step Protocol:

  • Surface Preparation: Capture the target receptor via a His-tag using an NTA sensor chip rather than random amine coupling.

    • Causality: Directional capture preserves the active, native conformation of fragile neuroreceptors better than random covalent crosslinking, which can block the binding pocket.

  • Rigorous DMSO Matching: Prepare running buffer (e.g., PBS-P+) with exactly 5.0% DMSO to match the compound dilution series.

    • Causality: 5-methoxy-1H-indole-2-carbonitrile requires DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause a bulk refractive shift that obscures the true binding sensorgram of this small analyte.

  • Analyte Injection: Inject the indole compound across the sensor surface at multiple concentrations at a high flow rate (e.g., 50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound to the surface[5].

  • Self-Validation Check: Analyze the sensorgram residuals after fitting to a 1:1 Langmuir model. Non-random, systematic deviations in the residuals indicate compound aggregation or non-specific binding to the dextran matrix, prompting a need for detergent optimization (e.g., adding 0.05% Tween-20).

Data Presentation: Objective Platform Comparison

To effectively cross-validate 5-methoxy-1H-indole-2-carbonitrile, researchers must weigh the operational strengths and artifact susceptibilities of each platform. The table below summarizes the quantitative and operational metrics for comparison.

Assay PlatformPrimary OutputThroughputSusceptibility to Indole ArtifactsReagent CostBest Use Case for 5-Methoxyindoles
Radioligand Binding (RBA) Ki​ , Bmax​ Low to MediumLow (Impervious to fluorescence and inner-filter effects)High (Radiochemicals & Disposal)Gold-standard thermodynamic affinity validation and baseline SAR generation.
TR-FRET Kd​ , IC50​ High (384/1536-well)Medium (Mitigated by microsecond time-delay gating)Medium (Custom fluorophores)Primary high-throughput screening (HTS) and rapid library profiling.
Surface Plasmon Resonance kon​ , koff​ , KD​ MediumHigh (Requires strict DMSO matching and solubility checks)High (Sensor chips & Maintenance)Resolving target residence time and distinguishing transient vs. stable binding mechanisms.

Conclusion

The successful evaluation of 5-methoxy-1H-indole-2-carbonitrile requires an understanding of its physicochemical properties. Its hydrophobicity necessitates the use of carrier proteins (BSA) and filter treatments (PEI) in RBA, while its optical properties demand time-gated detection in TR-FRET. By utilizing this orthogonal cross-validation triad, researchers can confidently eliminate assay-specific artifacts and advance robust, high-confidence lead compounds into downstream functional assays.

Sources

Comparative

Catalytic Efficiency in the Synthesis of 5-Methoxy-1H-indole-2-carbonitrile: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, selecting the optimal synthetic route for functionalized indoles is critical for both scale-up viability and molecular design. 5-Methoxy-1H-indole-2-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, selecting the optimal synthetic route for functionalized indoles is critical for both scale-up viability and molecular design. 5-Methoxy-1H-indole-2-carbonitrile is a highly valuable building block in medicinal chemistry, frequently utilized as a precursor for NMDA receptor antagonists, adrenergic modulators, and various indole-fused polycycles.

Historically, the installation of a cyano group at the C2 position of the indole core relied on harsh, stoichiometric dehydration methods. However, modern catalytic strategies—ranging from transition-metal cross-coupling to metal-free electrocatalysis—have revolutionized this workflow. This guide objectively compares the catalytic efficiency, mechanistic causality, and protocol viability of three distinct pathways for synthesizing 5-methoxy-1H-indole-2-carbonitrile.

Mechanistic Pathways & Catalytic Strategies

A. Palladium-Catalyzed Tandem Cyclization/Cyanation

The synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines via palladium catalysis represents a breakthrough in tandem bond formation .

  • Causality & Mechanism: The catalytic cycle initiates with the oxidative addition of Pd(0) into the C–Br bond of the aniline precursor, forming a stabilized palladacycle. Following deprotonation and reductive elimination, the indole core is constructed. A second, reversible oxidative addition into the remaining C2–Br bond occurs. The critical innovation here is the addition of Zn(TFA)2​ , which accelerates the transmetalation step from Zn(CN)2​ . Furthermore, utilizing a mixed solvent system (PhMe-DMA) strictly regulates the dissolved concentration of cyanide, preventing the classic "catalyst poisoning" where excess cyanide tightly binds and deactivates the palladium center.

B. Electrocatalytic C–H Cyanation (Metal-Free)

Electrochemical C–H functionalization offers a highly sustainable, transition-metal-free alternative for direct cyanation .

  • Causality & Mechanism: This method utilizes tris(4-bromophenyl)amine as a redox mediator. At the anode, the triarylamine is oxidized to a stable radical cation. This mediator then oxidizes the 5-methoxyindole via Single Electron Transfer (SET) to furnish an indole radical cation. TMSCN nucleophilically attacks the C2 position—which possesses the highest positive charge density—forming a carbon radical. Subsequent oxidation and proton elimination yield the cyanated product. At the cathode, water is reduced to hydrogen gas and hydroxide, completely obviating the need for sacrificial chemical oxidants.

C. Classical Dehydration (Baseline)

While not strictly a catalytic cyanation, the Vilsmeier-Haack type dehydration of an indole-2-carboxamide serves as the classical baseline .

  • Causality & Mechanism: The process relies on phosphorus oxychloride ( POCl3​ ) as a potent dehydrating agent. POCl3​ electrophilically attacks the amide oxygen, creating a highly reactive dichlorophosphate leaving group. Subsequent base-driven elimination forms the nitrile triple bond. While highly reliable and scalable, this method lacks atom economy and requires handling highly corrosive reagents.

Visualizing the Synthetic Workflows

CatalyticPathways Sub1 2-gem-Dihalovinylaniline Cat1 Pd(tBu3P)2 / Zn(TFA)2 (Cross-Coupling) Sub1->Cat1 Zn(CN)2 Prod 5-Methoxy-1H-indole- 2-carbonitrile Cat1->Prod 77% Yield Sub2 5-Methoxyindole Cat2 Tris(4-bromophenyl)amine (Electrochemical, 10 mA) Sub2->Cat2 TMSCN Cat2->Prod ~80% Yield Sub3 5-Methoxyindole-2-carboxamide Cat3 POCl3 / CHCl3 (Dehydration) Sub3->Cat3 Reflux Cat3->Prod 77% Yield

Comparison of three distinct synthetic pathways to 5-methoxy-1H-indole-2-carbonitrile.

Quantitative Data Comparison

The following table summarizes the catalytic efficiency and operational parameters for the synthesis of 5-methoxy-1H-indole-2-carbonitrile (and closely related analogs) across the three methodologies:

Synthesis StrategyCatalyst / ReagentCyano SourceYieldReaction ConditionsEnvironmental Impact
Palladium Cross-Coupling Pd(tBu3​P)2​ (5 mol%) Zn(CN)2​ 77%110 °C, PhMe/DMAModerate (Heavy metals, toxic cyanide salts)
Electrochemical C–H Cyanation Tris(4-bromophenyl)amine (5 mol%)TMSCN~80%Room Temp, 10 mALow (Metal-free, room temperature)
Classical Dehydration POCl3​ (4.0 equiv)Ammonia (via amide)77%Reflux, CHCl3​ High (Corrosive reagents, poor atom economy)

Experimental Protocols

To ensure experimental reproducibility, the following self-validating protocols detail the exact methodologies for each synthetic route.

Protocol A: Palladium-Catalyzed Synthesis (Lautens Protocol)

Validated for high functional group tolerance and tandem ring closure.

  • Preparation: Charge an oven-dried Schlenk flask with the corresponding 5-methoxy-2-gem-dihalovinylaniline (0.5 mmol), Zn(CN)2​ (0.55 equiv), Zn(TFA)2​ (10 mol%), K3​PO4​ (2.0 equiv), and Pd(tBu3​P)2​ (5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Inject a degassed mixture of Toluene (PhMe) and Dimethylacetamide (DMA) to regulate cyanide solubility.

  • Reaction: Heat the mixture at 110 °C under vigorous stirring until TLC indicates complete consumption of the starting material (typically 12–24 hours).

  • Purification: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with EtOAc. Purify the crude product via flash column chromatography using a mobile phase of hexanes–EtOAc– NEt3​ (17:2:1, v:v:v) to isolate the 5-methoxy-1H-indole-2-carbonitrile as a solid.

Protocol B: Electrochemical C–H Cyanation (Wang Protocol)

Validated for green chemistry applications and avoiding transition-metal contamination.

  • Cell Setup: In an undivided electrochemical cell, add 5-methoxyindole (0.5 mmol), TMSCN (cyano source, 2.0 equiv), tris(4-bromophenyl)amine (5 mol %), and NaOH (1.0 equiv).

  • Electrolyte: Dissolve the reagents in an electrolyte solution of nBu4​NBF4​ in a MeCN/H2​O mixture (11:1 ratio).

  • Electrodes: Equip the cell with a reticulated vitreous carbon (RVC) anode and a platinum plate cathode.

  • Electrolysis: Apply a constant current of 10 mA at room temperature under an argon atmosphere for 2.5 hours.

  • Purification: Disconnect the cell, dilute the mixture with water, and extract with dichloromethane. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography to yield the cyanated indole.

Protocol C: Classical Dehydration (Hrizi Protocol)

Validated for large-scale, traditional benchtop synthesis.

  • Preparation: Dissolve 5-methoxy-1H-indole-2-carboxamide (1.0 equiv) in dry CHCl3​ under an inert atmosphere.

  • Reagent Addition: Slowly add POCl3​ (4.0 equiv) dropwise to the solution at room temperature to avoid rapid exothermic spikes.

  • Reaction: Heat the reaction mixture to reflux for 3 hours. Monitor the dehydration progress via TLC.

  • Quenching: Cool the mixture to 0 °C and carefully quench by pouring over crushed ice. Neutralize the acidic mixture slowly with saturated aqueous NaHCO3​ .

  • Purification: Extract the aqueous phase with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate. Purify the crude residue by column chromatography using petroleum ether/ethyl acetate (80:20) to afford the pure nitrile.

References

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 2021, 26(17), 5287.[Link]

  • Zeidan, N., Bognar, S., Lee, S., & Lautens, M. "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines." Organic Letters, 2017, 19(19), 5058-5061.[Link]

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. "Site-Selective Electrochemical C–H Cyanation of Indoles." Organic Letters, 2021, 23(15), 5983-5987.[Link]

Safety & Regulatory Compliance

Safety

5-methoxy-1H-indole-2-carbonitrile proper disposal procedures

Professional Laboratory Handling and Disposal Guide: 5-Methoxy-1H-indole-2-carbonitrile As a drug development professional or synthetic chemist, managing the lifecycle of your reagents is as critical as the synthesis its...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Handling and Disposal Guide: 5-Methoxy-1H-indole-2-carbonitrile

As a drug development professional or synthetic chemist, managing the lifecycle of your reagents is as critical as the synthesis itself. 5-Methoxy-1H-indole-2-carbonitrile is a valuable intermediate frequently utilized in the development of pharmaceuticals and complex indole-based architectures [2]. However, due to its specific functional groups—an indole ring and a nitrile moiety—it requires precise operational handling and rigorous disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides the authoritative, step-by-step logistical framework for the safe handling, segregation, and disposal of 5-methoxy-1H-indole-2-carbonitrile in a professional laboratory setting.

Chemical Profile & Hazard Assessment

Before initiating any disposal or operational plan, it is essential to understand the physical and chemical properties of the substance. 5-Methoxy-1H-indole-2-carbonitrile is typically isolated as a solid [2].

Table 1: Physicochemical Properties of 5-Methoxy-1H-indole-2-carbonitrile

PropertySpecification
Chemical Name 5-Methoxy-1H-indole-2-carbonitrile
CAS Number 101681-81-6 [1]
Molecular Formula C₁₀H₈N₂O [3]
Molecular Weight 172.19 g/mol [3]
Physical State Solid (Yellow to off-white) [2]
Key Structural Hazards Contains a nitrile (-C≡N) group; potential for toxic combustion byproducts (NOx).

Operational Handling Protocols

To prevent the need for emergency disposal (spill response), proactive engineering controls and Personal Protective Equipment (PPE) must be utilized.

  • Engineering Controls: Always handle the solid powder within a certified, properly functioning chemical fume hood. Weighing operations should ideally be performed using a vented balance safety enclosure to prevent the inhalation of aerosolized particulates.

  • PPE Requirements: Nitrile gloves (double-gloving recommended during bulk transfers), a fully buttoned flame-retardant lab coat, and ANSI-approved safety goggles.

  • Chemical Incompatibilities: Critical: Keep this compound strictly isolated from strong acids and strong oxidizing agents. The nitrile moiety, while generally stable under ambient conditions, can undergo hydrolysis when exposed to strong aqueous acids, potentially releasing hazardous byproducts.

Step-by-Step Disposal Procedures

The disposal of 5-methoxy-1H-indole-2-carbonitrile must follow strict institutional and regulatory guidelines (e.g., EPA regulations in the United States). Because it is a synthetic organic compound containing nitrogen, it cannot be disposed of in standard trash or washed down the drain. It must be subjected to high-temperature incineration by a licensed hazardous waste contractor.

Step 1: Waste Segregation (The Causality of Compatibility)

  • Action: Determine the state of the waste. Is it pure solid waste, or is it dissolved in a solvent?

  • Rationale: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), it must go into the Halogenated Organic Waste stream. If it is in a non-halogenated solvent (e.g., ethyl acetate, ethanol), it belongs in the Non-Halogenated Organic Waste stream. Pure solid waste (e.g., contaminated Kimwipes, empty vials, or swept powder) must go into a dedicated Solid Hazardous Waste container.

  • Critical Safety Check: Never place nitrile-containing waste in the same container as acidic waste streams to prevent the theoretical generation of hydrogen cyanide (HCN) gas in the waste carboy.

Step 2: Containment and Accumulation

  • Action: Place the waste in a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) carboys for liquids, or heavy-duty sealable poly-bags/HDPE buckets for solids).

  • Rationale: HDPE provides excellent chemical resistance against most organic solvents and prevents the leaching or escape of solid particulates.

Step 3: Labeling and Documentation

  • Action: Immediately apply a hazardous waste label to the container the moment the first drop or particle of waste is added.

  • Rationale: The label must explicitly state "5-Methoxy-1H-indole-2-carbonitrile" (no abbreviations) and indicate the primary hazards (e.g., "Toxic", "Irritant"). Accumulation start dates must be clearly marked to comply with maximum storage time limits (typically 90 to 180 days depending on your facility's generator status).

Step 4: Institutional Transfer and Final Destruction

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Rationale: EHS will transfer the chemical to a licensed facility for high-temperature incineration. Incineration is required because the high temperatures ensure the complete thermal destruction of the indole and nitrile groups, converting them into carbon dioxide, water, and nitrogen oxides (NOx), which are then scrubbed from the exhaust by the facility's emission control systems.

Spill Response and Waste Workflow

In the event of an accidental spill, the immediate goal is containment and safe transfer to the appropriate waste stream without generating airborne dust.

WasteLogic A 5-Methoxy-1H-indole-2-carbonitrile Waste Generation B Is the waste mixed with halogenated solvents? A->B C Halogenated Organic Waste Stream B->C Yes D Non-Halogenated Organic Waste Stream B->D No E Secondary Containment & EHS Labeling C->E D->E F High-Temperature Incineration (Licensed Contractor) E->F

Figure 1: Decision matrix for 5-methoxy-1H-indole-2-carbonitrile waste segregation and disposal.

Solid Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Ensure full PPE is worn (gloves, goggles, lab coat).

  • Suppress: Do not dry-sweep, as this aerosolizes the powder. Lightly moisten the powder with a compatible, low-toxicity solvent (e.g., isopropanol or water) to suppress dust.

  • Collect: Use a disposable scoop or damp absorbent pads to collect the material.

  • Dispose: Place all collected material, including the scoop and pads, into a designated Solid Hazardous Waste container and label appropriately for EHS pickup.

References

  • National Institutes of Health (PMC). (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved March 26, 2026, from [Link]

  • Chemcia Scientific, LLC. (n.d.). 5-Methoxy-1H-indole-2-carbonitrile-Information. Retrieved March 26, 2026, from [Link]

Handling

Personal protective equipment for handling 5-methoxy-1H-indole-2-carbonitrile

Comprehensive Safety and Handling Guide: 5-Methoxy-1H-indole-2-carbonitrile This document provides essential safety protocols and operational guidance for the handling and disposal of 5-methoxy-1H-indole-2-carbonitrile....

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 5-Methoxy-1H-indole-2-carbonitrile

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-methoxy-1H-indole-2-carbonitrile. As no specific, comprehensive Safety Data Sheet (SDS) for this compound is readily available, the recommendations herein are synthesized from the known hazards of its core chemical structures: the 5-methoxyindole ring and the nitrile functional group. This guide is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

The primary directive of this guide is to ensure user safety by establishing a risk-mitigation framework grounded in established chemical principles. The indole scaffold can be irritating to the skin, eyes, and respiratory system, while the nitrile group presents a more significant toxicological concern. Aliphatic nitriles can be metabolized in the body to release the cyanide ion, which disrupts cellular respiration.[1][2] Furthermore, nitriles can react with acids, bases, or high heat to produce highly toxic hydrogen cyanide (HCN) gas.[3][4] Therefore, all procedures must be conducted with the highest degree of caution.

Part 1: Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent all routes of exposure—inhalation, dermal contact, and ingestion. The following equipment must be worn at all times when handling 5-methoxy-1H-indole-2-carbonitrile.

PPE CategorySpecificationScientific Rationale & References
Eye & Face Protection Chemical splash goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when handling bulk quantities or if there is a significant risk of splashing.[5]The indole moiety is a known eye irritant.[6][7] Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier for the entire face.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4-5 mil). Double-gloving is strongly recommended for all handling procedures.[8]Nitrile gloves provide a robust barrier against many chemicals and are recommended for handling indole and nitrile compounds.[9][10] Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected before use and changed immediately if contamination is suspected.[5]
Body Protection A buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures involving larger quantities (>5g) or increased risk of splashes, chemical-resistant coveralls are recommended.[8][9]Protects skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[8][9]This is the primary engineering control to prevent inhalation of airborne particulates and potential vapors. The 5-methoxyindole structure is a known respiratory irritant.[11][12]

Part 2: Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring experimental integrity. The following protocol outlines the essential steps for safely handling 5-methoxy-1H-indole-2-carbonitrile.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Cover the work surface within the fume hood with disposable, absorbent bench paper to contain any potential spills.[8]

    • Assemble all necessary glassware, reagents, and waste containers before retrieving the compound.

  • Donning PPE:

    • Don all required PPE as specified in the table above, starting with the lab coat, followed by eye protection, and finally, double gloves.

  • Compound Handling (Weighing and Transfer):

    • Perform all manipulations of the solid compound deep within the fume hood to capture any dust.

    • Use a dedicated spatula for weighing. When transferring the solid, do so carefully to avoid creating airborne dust.

    • Keep the container sealed whenever not actively in use.

  • Solution Preparation:

    • To prepare solutions, slowly add the solid 5-methoxy-1H-indole-2-carbonitrile to the solvent to prevent splashing and aerosolization.[8]

  • Post-Handling Decontamination:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated bench paper in the designated solid hazardous waste container.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Remove the outer pair of gloves first, followed by the lab coat, eye protection, and the inner pair of gloves.

    • Wash hands thoroughly with soap and water after completing the work and removing all PPE.[13]

Workflow Visualization

The following diagram illustrates the mandatory operational sequence for handling 5-methoxy-1H-indole-2-carbonitrile.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Prepare Work Surface A->B C Assemble Equipment B->C D Don Full PPE C->D Enter Hood E Weigh & Transfer Compound D->E F Prepare Solution E->F G Decontaminate Work Area F->G Complete Experiment H Segregate Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow Diagram.

Part 3: Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14][15]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Part 4: Disposal Plan

All materials contaminated with 5-methoxy-1H-indole-2-carbonitrile must be treated as hazardous waste. Improper disposal can lead to environmental contamination and poses a significant safety risk.

Waste Segregation and Disposal Protocol:

  • Chemical Waste:

    • Solid Waste: All contaminated solids (e.g., unused compound, contaminated paper towels, gloves, and other disposable labware) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Crucially, do not mix this waste stream with strong acids or bases , as this could potentially lead to the generation of hydrogen cyanide gas.[3]

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "5-methoxy-1H-indole-2-carbonitrile."

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[16] Adhere strictly to all local, state, and federal regulations.[9]

Part 5: Chemical Incompatibility

The nitrile functional group dictates several critical incompatibilities. Mixing this compound with the materials listed below can lead to dangerous reactions.

Incompatible MaterialsPotential Hazardous Outcome
Strong Oxidizing Acids (e.g., Nitric Acid) Can lead to an extremely violent reaction.[3]
Strong Bases (e.g., Sodium Hydroxide) The combination can produce highly toxic hydrogen cyanide (HCN) gas.[3]
Strong Reducing Agents Can react vigorously.[3]
High Heat / Fire Incomplete combustion or heating to decomposition can produce poisonous gases, including hydrogen cyanide and nitrogen oxides.[3][4]

References

  • Benchchem. (n.d.). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
  • Benchchem. (n.d.). Personal protective equipment for handling 6,7-dichloro-2,3-dihydro-1H-indole.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Benchchem. (n.d.). Personal protective equipment for handling Indole-propylamine.
  • National Oceanic and Atmospheric Administration. (n.d.). Nitriles - CAMEO Chemicals.
  • CDH Fine Chemical. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • (n.d.). Indole Detection Reagent - Safety Data Sheet.
  • (n.d.). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • New Jersey Department of Health. (n.d.). 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
  • Chemcia Scientific, LLC. (n.d.). 5-Methoxy-1H-indole-2-carbonitrile-Information.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • ChemicalBook. (n.d.). 5-Methoxyindole - Safety Data Sheet.
  • (2023, October 31). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxyindole. PubChem.
  • Guidechem. (n.d.). 5-methoxy-1H-indole 1006-94-6 wiki.
  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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